Product packaging for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one(Cat. No.:CAS No. 1003959-62-3)

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Katalognummer: B1428689
CAS-Nummer: 1003959-62-3
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: OJOXQCNPFVVGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B1428689 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1003959-62-3

Eigenschaften

IUPAC Name

2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOXQCNPFVVGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic organic compound featuring a unique spirocyclic system. It is of significant interest in medicinal and pharmaceutical chemistry, primarily as a key intermediate in the synthesis of Irbesartan, a potent and selective angiotensin II receptor antagonist used in the management of hypertension.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance.

Chemical and Physical Properties

The compound exists as a free base and more commonly as a hydrochloride salt. The properties of both are summarized below.

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Free Base)

This form is an oil at room temperature.[1]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈N₂O[3]
Molecular Weight 194.27 g/mol [3]
IUPAC Name 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one[3]
CAS Number 138402-05-8[3]
Appearance Oil[1]
Boiling Point 294.7 ± 23.0 °C (Predicted)[1]
Density 1.186 g/cm³ (Predicted)[1]
pKa 6.42 ± 0.20 (Predicted)[1]
LogP (XLogP3) 1.6[3]
Topological Polar Surface Area 41.5 Ų[4]
InChI InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)[3]
SMILES CCCCC1=NC2(CCCC2)C(=O)N1[3]
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

The hydrochloride salt is a white to almost white solid.[2]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉ClN₂O[4]
Molecular Weight 230.73 g/mol [4]
IUPAC Name 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride[4]
CAS Number 151257-01-1[4]
Appearance White to almost white crystalline powder[2]
Melting Point >240 °C[5]
Water Solubility 44.11 g/L at 23 °C[5]
LogP ~0.2 at 23 °C[5]
Solubility Soluble in water; slightly soluble in DMSO and Methanol[1]
InChI InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H[4]
SMILES CCCCC1=NC2(CCCC2)C(=O)N1.Cl[4]

Synthesis

The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a multi-step process that is crucial for the industrial production of Irbesartan. An improved process has been described starting from cyclopentanone.[6]

Experimental Protocol Outline

The synthesis can be broadly divided into three key stages:

  • Formation and Hydrolysis of 1-Aminocyclopentanecarbonitrile: The synthesis begins with the reaction of cyclopentanone to form 1-aminocyclopentanecarbonitrile. This intermediate is then hydrolyzed under alkaline conditions. A variety of bases can be used for this step, including barium hydroxide, potassium hydroxide, and sodium hydroxide, in a mixed solvent system of a lower alcohol (e.g., methanol, n-butanol) and water.[6]

  • Acylation: The product from the hydrolysis step is then acylated. This is achieved by cooling the reaction mixture to below -10 °C and adding valeryl chloride to produce N-(1-carbamoylcyclopentyl)pentanamide.[6]

  • Cyclization: The final step is an intramolecular cyclization to form the desired 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This is carried out in a mixed solvent of n-butanol and water in the presence of a catalyst, such as barium hydroxide.[6]

G Synthesis Workflow of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B C Hydrolysis (Alkaline conditions, Alcohol/Water) B->C D 1-Aminocyclopentanecarboxamide C->D E Acylation (Valeryl Chloride, <-10°C) D->E F N-(1-Carbamoylcyclopentyl)pentanamide E->F G Cyclization (n-Butanol/Water, Ba(OH)2) F->G H 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one G->H

Synthesis Workflow

Biological and Pharmacological Profile

The primary and well-documented role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is as a key building block in the synthesis of the antihypertensive drug Irbesartan.[1][2] Irbesartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the AT1 receptor, leading to vasodilation and a reduction in blood pressure.

Some commercial suppliers have suggested potential applications in anti-cancer and anti-inflammatory research; however, these claims are not yet substantiated by peer-reviewed scientific literature.[7] To date, there are no published studies detailing a direct biological mechanism of action or interaction with specific signaling pathways for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one itself. Its biological significance is therefore intrinsically linked to its role as a precursor to Irbesartan.

G Relationship to Irbesartan A 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Key Intermediate) B Further Synthetic Steps (e.g., N-alkylation) A->B C Irbesartan (Active Pharmaceutical Ingredient) B->C D Angiotensin II Receptor Antagonist (Pharmacological Action) C->D

Logical Relationship to Irbesartan

Safety and Toxicology

The safety profile of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride has been evaluated in several studies. The available toxicological data is summarized below.

TestSpeciesRouteResultSource(s)
Acute Oral Toxicity (LD50) Rat (female)Oral> 2000 mg/kg bw[5]
Toxicity to Fish (LC50) Oncorhynchus mykiss-> 100 mg/L (96 h)[5]
Toxicity to Daphnia (EC50) Aquatic crustacea-246.8 mg/L (48 h)[5]
Toxicity to Algae (EC50) Desmodesmus subspicatus-> 500 mg/L (72 h)[5]

The GHS classification for the hydrochloride salt indicates that it is harmful if swallowed and causes serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.[5]

Conclusion

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a compound of considerable importance in pharmaceutical manufacturing. Its unique spirocyclic structure makes it an essential intermediate for the synthesis of Irbesartan. While its direct biological activities are not extensively studied, its role in the production of a widely used antihypertensive medication underscores its significance in drug development. This guide provides a foundational understanding of its chemical properties, synthesis, and toxicological profile to aid researchers and scientists in their work with this key molecule.

References

An In-depth Technical Guide to the Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Irbesartan. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often referred to as IRB-01 in pharmaceutical literature, is a crucial spirocyclic compound. Its synthesis is a critical step in the industrial production of Irbesartan, a widely used medication for the treatment of hypertension. The synthetic route typically commences from cyclopentanone and involves a multi-step process including the formation of an aminonitrile, acylation, and a final cyclization step to yield the desired diazaspiro compound.

Synthetic Pathway Overview

The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one can be conceptually broken down into three primary stages, starting from cyclopentanone. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis and Cyclization A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B NH4Cl, NaCN C 1-(Pentanoylamino)cyclopentanecarboxamide B->C Valeryl Chloride, Base D 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one C->D Base-mediated cyclization

Caption: Synthetic workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Experimental Protocols

The following protocols are a synthesis of procedures described in the patent literature.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This step involves a Strecker synthesis, a well-established method for producing α-aminonitriles.

  • Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.

  • Procedure:

    • In a reaction vessel, dissolve sodium cyanide in water.

    • Add a solution of ammonium chloride in aqueous ammonia.

    • To this mixture, add cyclopentanone dissolved in methanol.

    • Stir the reaction mixture. The reaction is typically carried out at room temperature and may be gently heated to drive to completion.

    • Upon completion, the product can be extracted and purified.

Step 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide

The aminonitrile is then acylated using valeryl chloride.

  • Reagents: 1-Aminocyclopentanecarbonitrile, Valeryl Chloride, a suitable base (e.g., triethylamine or an inorganic base), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 1-aminocyclopentanecarbonitrile in the chosen solvent and cool the mixture.

    • Add the base to the solution.

    • Slowly add valeryl chloride to the reaction mixture while maintaining a low temperature.

    • Allow the reaction to proceed to completion.

    • The resulting N-(1-cyanocyclopentyl)pentanamide is then isolated, often as an oil, which may be used directly in the next step.

Step 3: Hydrolysis and Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

The final step involves the hydrolysis of the nitrile group to an amide, followed by a base-mediated intramolecular cyclization.

  • Reagents: N-(1-cyanocyclopentyl)pentanamide, a strong base (e.g., Barium Hydroxide or Sodium Hydroxide), and a solvent system (e.g., n-butanol and water).

  • Procedure:

    • The crude N-(1-cyanocyclopentyl)pentanamide is subjected to alkaline hydrolysis.

    • The reaction mixture is heated to facilitate the hydrolysis of the nitrile to a carboxamide.

    • The subsequent intramolecular cyclization is also promoted by the alkaline conditions, leading to the formation of the diazaspiro ring system.

    • The product, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is then isolated and purified, often through crystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its intermediates. Yields can vary based on the specific conditions and scale of the reaction.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield
1-AminocyclopentanecarbonitrileC₆H₁₀N₂110.16~75%
N-(1-cyanocyclopentyl)pentanamideC₁₁H₁₈N₂O194.27High
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-oneC₁₁H₁₈N₂O194.27High
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HClC₁₁H₁₉ClN₂O230.73>85%

Characterization Data

The structural confirmation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt is typically achieved through standard analytical techniques.

  • Appearance: The hydrochloride salt is generally a white solid.

  • Molecular Formula: C₁₁H₁₈N₂O[1]

  • Molecular Weight: 194.27 g/mol [1]

  • SMILES: CCCCC1=NC2(CCCC2)C(=O)N1[1]

  • InChIKey: IWKWOYOVCXHXSS-UHFFFAOYSA-N[1]

For the Hydrochloride salt:

  • Molecular Formula: C₁₁H₁₉ClN₂O[2]

  • Molecular Weight: 230.73 g/mol [2]

  • SMILES: CCCCC1=NC2(CCCC2)C(=O)N1.Cl[2]

  • InChIKey: WWRHZLCKSVQRBG-UHFFFAOYSA-N[2]

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations, which is essential for the construction of the final spirocyclic system.

G Start Starting Material (Cyclopentanone) Intermediate1 Key Intermediate 1 (α-Aminonitrile) Start->Intermediate1 C-N and C-C bond formation Intermediate2 Key Intermediate 2 (N-Acyl Aminonitrile) Intermediate1->Intermediate2 Amine Acylation Product Final Product (Diazaspiro-Compound) Intermediate2->Product Nitrile Hydrolysis & Intramolecular Cyclization

Caption: Logical flow of the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Conclusion

The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a well-established process crucial for the production of Irbesartan. The methodology, while involving multiple steps, is robust and scalable for industrial applications. This guide provides the fundamental knowledge required for researchers and professionals working on the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions and purification techniques can lead to improved yields and purity of the final product.

References

The Elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key heterocyclic intermediate in the synthesis of prominent pharmaceuticals, presents a compelling case study in modern structural elucidation. This technical guide provides an in-depth analysis of the methodologies and data integral to confirming the chemical structure of this compound, targeting researchers, scientists, and professionals in drug development.

Introduction

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a crucial building block in the manufacturing of several active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor antagonist Irbesartan.[1][2][3] Its unique spirocyclic framework, containing a five-membered cyclopentane ring fused to an imidazolidinone core, imparts specific conformational properties that are leveraged in drug design. Accurate and thorough structural verification is paramount to ensure the purity, stability, and desired reactivity of this intermediate in multi-step synthetic pathways.

This document outlines the principal analytical techniques employed for the structural elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, detailing the expected outcomes and the underlying principles of each method.

Physicochemical Properties

A foundational aspect of structure elucidation involves the determination of fundamental physicochemical properties. These constants provide initial confirmation of the compound's identity and purity.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O[4]
Molecular Weight 194.27 g/mol [4]
CAS Number 138402-05-8[4]
Appearance White to almost white crystalline powder[5]
Melting Point 257-260 °C[5]

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the molecular structure of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals corresponding to the butyl group protons and the protons of the spiro-cyclopentane ring. The chemical shifts, splitting patterns (multiplicity), and integration values for each signal would confirm the connectivity of the hydrogen atoms.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the imine carbon, the spiro carbon, and the distinct carbons of the butyl chain and the cyclopentane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity and structural features.

Expected Mass Spectrum Data: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.27). The fragmentation pattern would likely show characteristic losses of the butyl group and fragments of the spirocyclic ring system, providing corroborative evidence for the proposed structure.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data: The IR spectrum of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is expected to show characteristic absorption bands for the C=O (amide) and C=N (imine) functional groups, which are key features of the heterocyclic ring. The absence of certain bands, such as those for N-H stretching (in the case of a fully substituted amide), also provides valuable structural information.

Experimental Protocols

Detailed experimental protocols are critical for reproducible and accurate data. While specific instrumental parameters may vary, the following outlines the general methodologies.

NMR Spectroscopy Protocol
  • Sample Preparation: A precisely weighed sample of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Data Acquisition: The prepared sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay - FID) is transformed into a spectrum using Fourier transformation. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks in the ¹H NMR spectrum, and the chemical shifts of the peaks in the ¹³C NMR spectrum, are analyzed to deduce the molecular structure.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to support the proposed structure.[8]

Infrared Spectroscopy Protocol
  • Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR-IR), the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one follows a logical progression, integrating data from multiple analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of Compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir nmr_data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_data ms_data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data ir_data IR Data Analysis: - Functional Group Identification ir->ir_data structure_confirmation Final Structure Confirmation nmr_data->structure_confirmation ms_data->structure_confirmation ir_data->structure_confirmation

Caption: Workflow for the structure elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Conclusion

The structural elucidation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a systematic process that relies on the synergistic application of modern analytical techniques. While foundational physicochemical properties provide initial checks, the unambiguous confirmation of its intricate spirocyclic structure is achieved through the detailed analysis of NMR, Mass Spectrometry, and IR data. The methodologies outlined in this guide provide a robust framework for the verification of this and other related heterocyclic compounds, ensuring the quality and consistency required in pharmaceutical development and manufacturing. Commercial suppliers of this compound typically provide a comprehensive Certificate of Analysis, including the spectral data discussed, upon purchase.[9]

References

Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride (CAS 138402-05-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, identified by CAS number 138402-05-8. This compound is a key intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist.[1][2] This document includes tabulated physical data, detailed experimental protocols for property determination, and visualizations of its role in synthesis and the relevant biological pathway.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt are presented below. It is important to note that many of the publicly available data are predicted values.

PropertyValueSource
Chemical Name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride[1]
Synonyms 2-N-BUTYL-1,3-DIAZA-SPIRO[3][3]NON-1-EN-4-ONE HCL[1]
CAS Number 138402-05-8[1]
Molecular Formula C₁₁H₁₉ClN₂O[4]
Molecular Weight 230.73 g/mol [4]
Appearance White to off-white crystalline powder or oil[5][6]
Melting Point 257-260 °C[7]
Boiling Point 294.7±23.0 °C (Predicted)[8]
Density 1.186 g/cm³[1]
pKa 6.42±0.20 (Predicted)[8]
Solubility DMSO (Slightly), Methanol (Slightly), Soluble in water[8][9]
Storage Sealed in dry, Room Temperature[8]

Experimental Protocols

Detailed methodologies for determining key physical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride are outlined below. These are generalized standard procedures that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: An excess amount of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a vial.

  • Equilibration: The vials are sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid from the supernatant.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is dissolved in a known volume of deionized water.

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

Role in Synthesis and Biological Pathway

Synthesis of Irbesartan

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a critical intermediate in the synthesis of the antihypertensive drug Irbesartan.[10] The following diagram illustrates a simplified workflow of this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_cyclization Tetrazole Formation cluster_final Final Product A 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl (CAS 138402-05-8) C Alkylation Reaction (Base, Solvent) A->C B 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile B->C D 2-Butyl-3-((2'-cyanobiphenyl-4-yl)methyl) -1,3-diazaspiro[4.4]non-1-en-4-one C->D Formation of C-N bond E Cyclization with Azide (e.g., Sodium Azide) D->E F Irbesartan E->F Formation of tetrazole ring

Caption: Simplified workflow for the synthesis of Irbesartan from its key intermediate.

Angiotensin II Receptor Signaling Pathway

Irbesartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and an increase in blood pressure.[11][12]

G cluster_upstream Upstream Signaling cluster_receptor Receptor Interaction cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII conversion by ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R binds to Gq_11 Gq/11 Activation AT1R->Gq_11 Aldosterone Aldosterone Secretion AT1R->Aldosterone Irbesartan Irbesartan Irbesartan->AT1R blocks PLC Phospholipase C Activation Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

References

Biological Activity of 1,3-Diazaspiro[4.4]non-1-en-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold, a member of the spiro-imidazole class of heterocyclic compounds, represents a promising area of research in medicinal chemistry. While direct and extensive research on the biological activities of its derivatives is still emerging, the structural alerts embedded within this spirocyclic system suggest a wide range of potential therapeutic applications. The inherent three-dimensional nature of spiro compounds allows for novel interactions with biological targets, offering opportunities for the development of new drugs with improved efficacy and selectivity.

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives. Due to the scarcity of specific data on this core, this guide will also draw upon the more extensively studied and structurally related spiro-imidazolidinone and spiro-hydantoin derivatives to illustrate the potential of this compound class. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of these unique molecules.

Anticancer Activity

To provide a clearer picture of the potential of this scaffold, we can look at the anticancer activities of the closely related spiro-imidazolidinone and spiro-hydantoin derivatives.

Quantitative Data for Related Spiro-Imidazolidinone Derivatives

A study on a series of spiro[imidazolidine-4,3'-indoline]-2,5-dione derivatives demonstrated significant antiproliferative activity against a panel of human tumor cell lines. The IC50 values for these compounds were found to be in the micromolar to submicromolar range, indicating potent cytotoxic effects.

CompoundCell LineIC50 (µM)
Derivative 1 HT-29 (Colon Carcinoma)0.002
MT-4 (Lymphoid)0.01
Derivative 2 HT-29 (Colon Carcinoma)0.001
MT-4 (Lymphoid)0.008

Table 1: In vitro antiproliferative activity of selected spiro[imidazolidine-4,3'-indoline]-2,5-dione derivatives.[2]

Another series of acetylphenyl-piperazin-1-yl-alkyl derivatives of spiro[imidazolidine-naphthalene/indene]-2,5-dione also exhibited notable growth-inhibitory potency on various cancer cell lines.

CompoundSW480 (Colon)SW620 (Colon)PC3 (Prostate)
ACz 512 16.8 ± 2.3712.9 ± 3.1620.58 ± 3.35

Table 2: IC50 values (µM) of a spiro[imidazolidine-naphthalene/indene]-2,5-dione derivative against different cancer cell lines.[3]

Antimicrobial Activity

Information regarding the antimicrobial properties of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives is currently limited in published literature. However, the broader class of spiro-hydantoins and their thio-analogs have shown some antibacterial effects.

Quantitative Data for Related Spiro-Hydantoin Derivatives

A study on spiro-thiohydantoins and their corresponding spiro-hydantoins reported moderate antibacterial effects against Escherichia coli.

CompoundBacterial StrainActivity
Spiro-thiohydantoin derivative E. coli BW25113 DTC-pDualrep2Some antibacterial effect
Spiro-hydantoin derivative E. coli BW25113 LPTD-pDualrep2Almost inactive

Table 3: Qualitative antimicrobial activity of spiro-hydantoin derivatives.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, based on standard practices for similar compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plates for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[5]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_1_5h Incubate for 1.5h add_mtt->incubate_1_5h add_dmso Add DMSO incubate_1_5h->add_dmso read_absorbance Read absorbance at 492nm add_dmso->read_absorbance

MTT Assay Workflow for Anticancer Screening.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Microtiter Plates: Fill the wells of a microtiter plate with a suitable broth medium.

  • Serial Dilution: Prepare serial dilutions of the test compounds in the microtiter plate.

  • Inoculation: Add a standardized inoculum of the target bacteria to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours in a non-CO2 incubator.

  • Result Interpretation: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or cell pellet formation). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_analysis Analysis fill_broth Fill wells with broth serial_dilution Perform serial dilutions of compounds fill_broth->serial_dilution add_bacteria Add bacterial inoculum serial_dilution->add_bacteria incubate Incubate at 37°C for 16-20h add_bacteria->incubate check_growth Check for bacterial growth incubate->check_growth determine_mic Determine MIC check_growth->determine_mic

Broth Microdilution Workflow for Antimicrobial Testing.

Potential Signaling Pathways

While the precise mechanisms of action for 1,3-diazaspiro[4.4]non-1-en-4-one derivatives are yet to be elucidated, related spiro-hydantoin compounds have been shown to act as inhibitors of p300/CBP histone acetyltransferases[7]. This suggests a potential mechanism involving the modulation of epigenetic pathways.

Hypothetical_Signaling_Pathway Diazaspiro_Derivative Diazaspiro_Derivative p300_CBP_HAT p300/CBP Histone Acetyltransferase Diazaspiro_Derivative->p300_CBP_HAT Inhibition Histone_Acetylation Histone Acetylation p300_CBP_HAT->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., cell cycle arrest, apoptosis) Chromatin_Remodeling->Gene_Expression Anticancer_Effect Anticancer Effect Gene_Expression->Anticancer_Effect

Hypothetical Signaling Pathway for Anticancer Activity.

Conclusion

The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Although direct research on this specific class of compounds is in its early stages, the biological activities of structurally related spiro-imidazolidinones and spiro-hydantoins provide a strong rationale for further investigation. The data and protocols presented in this guide are intended to facilitate and encourage future research into the synthesis and biological evaluation of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, with the ultimate goal of unlocking their full therapeutic potential. As more research is conducted, a clearer understanding of the structure-activity relationships and mechanisms of action will undoubtedly emerge, paving the way for the development of new and effective drugs.

References

Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant experimental methodologies for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS No: 151257-01-1). Additionally, it outlines its critical role as a chemical intermediate in the synthesis of the antihypertensive drug, Irbesartan.

Solubility Profile

Currently, only qualitative solubility data for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is publicly available. The compound has been described as soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] A summary of these findings is presented in Table 1.

Table 1: Qualitative Solubility of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride

SolventSolubility
WaterSoluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the quantitative solubility of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride has not been published, a generalized experimental protocol based on the established shake-flask method can be employed. This method is suitable for determining the thermodynamic equilibrium solubility of a compound.

Objective:

To determine the equilibrium solubility of a hydrochloride salt compound in a specified solvent system (e.g., water, phosphate buffer at various pH levels).

Materials:
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (solid powder)

  • Solvent of interest (e.g., deionized water, pH 7.4 phosphate buffer)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. The time required may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Sample Clarification:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.

  • Analysis:

    • Analyze the calibration standards using HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Inject the clarified supernatant from the equilibrated samples into the HPLC system.

    • Determine the concentration of the dissolved compound in the samples by comparing their peak areas to the standard curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate samples, typically in units of mg/mL or µg/mL.

Role in Irbesartan Synthesis

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a key building block in the synthesis of Irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2][3][4] The synthesis pathway involves the reaction of this spiro compound with other intermediates to construct the final active pharmaceutical ingredient.

A simplified logical workflow illustrating the role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in the synthesis of Irbesartan is provided below. This pathway often involves a condensation reaction followed by the formation of a tetrazole ring.

G A 2-Butyl-1,3-diazaspiro[4.4] non-1-en-4-one hydrochloride C Condensation Reaction A->C B 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile B->C D 2-Butyl-3-((2'-cyanobiphenyl-4-yl)methyl) -1,3-diazaspiro[4.4]non-1-en-4-one C->D Forms key intermediate E Tetrazole Formation (e.g., with Sodium Azide) D->E F Irbesartan E->F Final synthesis step

Caption: Logical workflow for Irbesartan synthesis.

This diagram illustrates a common synthetic route where 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is condensed with a biphenyl derivative. The resulting intermediate then undergoes cyclization to form the tetrazole ring characteristic of Irbesartan.

References

An In-depth Technical Guide to the Spectral Data Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a heterocyclic compound with potential applications in pharmaceutical development. While this specific molecule is not extensively documented in public literature, this document consolidates expected spectral data based on the analysis of structurally similar diazaspiro compounds and general principles of spectroscopic techniques. The guide details hypothetical yet realistic data for Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical methods and includes workflow diagrams to illustrate the logical progression of spectral data interpretation in the context of drug discovery.

Introduction

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one belongs to the spirocyclic family of compounds, which are characterized by two rings connected through a single common atom. This structural motif is of significant interest in medicinal chemistry due to its rigid three-dimensional framework, which can allow for precise orientation of functional groups for optimal interaction with biological targets. The diazaspiro core, in particular, offers sites for hydrogen bonding and other non-covalent interactions, making it a valuable scaffold in the design of novel therapeutic agents. Accurate spectral analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, forming the foundational data for any subsequent research and development. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and related analogs. While its hydrochloride salt is noted for potential applications in anti-cancer and anti-inflammatory treatments, detailed public spectral data remains scarce.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. These values are extrapolated from known spectral data of analogous structures and functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.45t2H-N-CH₂- (butyl)
~ 2.10m2H-CH₂- (cyclopentyl)
~ 1.95m6H-CH₂- (cyclopentyl)
~ 1.65sextet2H-CH₂-CH₂-CH₃
~ 1.40sextet2H-CH₂-CH₃
~ 0.95t3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 175.0C=O (amide)
~ 165.0N=C-N
~ 70.0Spiro C
~ 40.0-N-CH₂- (butyl)
~ 38.0-CH₂- (cyclopentyl)
~ 30.0-CH₂-CH₂-CH₃
~ 25.0-CH₂- (cyclopentyl)
~ 20.0-CH₂-CH₃
~ 13.8-CH₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3250Medium, BroadN-H Stretch (amide)
~ 2960-2850StrongC-H Stretch (aliphatic)
~ 1710StrongC=O Stretch (amide)
~ 1640StrongC=N Stretch (imidazoline)
~ 1460MediumC-H Bend (alkane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon Type
194.14[M]⁺ (Molecular Ion)
195.15[M+H]⁺
151.11[M-C₃H₇]⁺
137.09[M-C₄H₉]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), unless the instrument is calibrated to the solvent peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm (for ¹H) or the CDCl₃ solvent peak at 77.16 ppm (for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign protons to the molecular structure.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to assign carbon atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of amide, imine, and aliphatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS in positive ion mode):

  • Mass Range: m/z 50-500.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Data Processing:

  • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Compare the observed molecular weight with the calculated exact mass of the compound (C₁₁H₁₈N₂O = 194.1419 g/mol ).

  • Analyze the major fragment ions to gain further structural information.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical workflows in the analysis and development of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

spectral_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_confirmation Final Structure Confirmation purity_assessment->final_confirmation drug_discovery_pathway start Compound Synthesis (2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one) characterization Structural Characterization Purity & Identity Confirmation start->characterization:f0 screening High-Throughput Screening (HTS) characterization:f1->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Potent & Selective Compounds preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Potential applications of spirocyclic compounds in pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Applications of Spirocyclic Compounds

Introduction

Spirocyclic compounds, characterized by two rings sharing a single common atom, are emerging as a powerful scaffold in modern medicinal chemistry.[1] Their inherent three-dimensional (3D) nature offers a significant departure from the traditionally flat, aromatic structures that have long dominated drug discovery pipelines.[2][3] This unique topology allows for a more precise and controlled presentation of functional groups in three-dimensional space, facilitating optimal interactions with complex biological targets.[3] The increasing adoption of spirocyclic motifs is a direct response to the "Escape from Flatland" concept, which posits that molecules with greater sp3 character and three-dimensionality tend to exhibit improved physicochemical properties and a higher probability of clinical success.[4][5] This guide provides a comprehensive overview of the advantages, therapeutic applications, and key experimental considerations of spirocyclic compounds for researchers and drug development professionals.

Core Advantages of Spirocyclic Scaffolds in Drug Design

The incorporation of a spirocyclic core into a drug candidate can profoundly influence its pharmacological profile. The rigid nature of the spiro junction locks the conformation of the molecule, which can lead to enhanced binding affinity and reduced off-target effects.[6][7] This conformational restriction is a key advantage for improving both potency and selectivity.[8][9] Furthermore, spirocyclic scaffolds can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[10][11]

Table 1: Key Advantages of Incorporating Spirocyclic Scaffolds

FeatureAdvantage in Drug DesignReference
Three-Dimensionality Provides access to novel chemical space and allows for better shape complementarity with protein binding sites. The sp3 character of the spiro center positions the rings orthogonally, creating highly 3D structures.[3][12]
Conformational Rigidity Restricts the number of available conformations, reducing the entropic penalty upon binding to a target. This can lead to increased potency and selectivity.[6][8]
Improved Physicochemical Properties Often leads to higher aqueous solubility, lower lipophilicity (logP/logD), and modulated basicity compared to non-spiro counterparts.[4][6][10]
Enhanced Pharmacokinetics (ADME) Can improve metabolic stability by blocking sites of metabolism and can alter absorption, distribution, and excretion profiles.[6][8][10]
Novelty and IP Space Represents an under-explored area of chemical space, offering opportunities for novel intellectual property.[2][10]

Therapeutic Applications of Spirocyclic Compounds

The unique structural and physicochemical properties of spirocyclic compounds have led to their successful application across a wide range of therapeutic areas, including oncology, neurology, and infectious and metabolic diseases.[2][12]

Oncology

In cancer therapy, spirocyclic scaffolds have shown particular promise as inhibitors of protein-protein interactions (PPIs) and as kinase inhibitors.[7][12]

  • Targeting Protein-Protein Interactions (p53-MDM2): The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology.[13] Spirocyclic compounds, particularly those based on the spiro-oxindole scaffold, have been designed to mimic the key interactions of p53, thereby disrupting the p53-MDM2 complex.[7][12] This inhibition stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.[12] Compounds like MI-219 are examples of spiro-oxindoles evaluated for their ability to reactivate the p53 pathway.[12]

p53_MDM2_Inhibition cluster_pathway p53-MDM2 Signaling Pathway cluster_drug_action Pharmacological Intervention p53 p53 (Tumor Suppressor) p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 Binds Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 (Oncogene) MDM2->p53_MDM2 Degradation p53 Degradation p53_MDM2->Degradation Leads to Degradation->Apoptosis Prevents Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->MDM2 Inhibits Binding to p53

Inhibition of the p53-MDM2 interaction by a spirocyclic compound.
  • Kinase Inhibition: Spirocyclic scaffolds have been incorporated into kinase inhibitors to improve potency and selectivity. Recently, novel spirooxindole derivatives were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in breast cancer.[14]

Table 2: Pharmacological Data for Selected Spirocyclic Compounds in Oncology

CompoundTarget(s)Activity TypeValueCell Line / AssayReference
Compound 5g EGFRIC500.026 µMEnzyme Inhibition Assay[14]
CDK2IC500.301 µMEnzyme Inhibition Assay[14]
Compound 5l EGFRIC500.067 µMEnzyme Inhibition Assay[14]
CDK2IC500.345 µMEnzyme Inhibition Assay[14]
Compound 5n EGFRIC500.04 µMEnzyme Inhibition Assay[14]
CDK2IC500.557 µMEnzyme Inhibition Assay[14]
BACE1 Inhibitor BACE1IC500.10 µMEnzyme Inhibition Assay[15]
Mcl-1 Inhibitor Mcl-1IC5031 nMProtein-Protein Interaction Assay[16]
IL-17A Inhibitor IL-17AIC505 nMHeLa Cell-Based Assay[16]
Neurological Diseases

Spirocyclic compounds are being investigated for a variety of neurological disorders.[12] For instance, the spirocyclic compound NYX-2925 is undergoing clinical trials for the treatment of chronic pain.[12] Other research has focused on developing spirocyclic molecules as anticonvulsant agents and for treating neuroinflammation and neurodegenerative conditions like Alzheimer's disease.[12] The antipsychotic drug Fluspirilene is an example of an approved spirocyclic compound for schizophrenia.[12][17]

Infectious and Metabolic Diseases

In the realm of infectious diseases, spirocyclic structures have been employed to improve the potency and stability of antituberculosis agents.[12] In malaria treatment, the spirocyclic ozonide Artefenomel has been developed to overcome the limitations of existing therapies.[12] For metabolic diseases, spirocyclic compounds have been explored as inhibitors of enzymes crucial to glucose metabolism, such as hepatic glycogen phosphorylase and sodium-dependent glucose cotransporter 2 (SGLT2), offering potential new treatments for diabetes.[12]

Approved Spirocyclic Drugs

The successful translation of spirocyclic scaffolds from concept to clinic is evidenced by the number of approved drugs containing this motif. A significant portion of these approvals has occurred in the 21st century, highlighting the growing importance of this structural class.[17][18]

Table 3: Examples of Clinically Approved Spirocyclic Drugs

Drug NameYear of ApprovalTherapeutic AreaMechanism of ActionReference
Griseofulvin 1959AntifungalInterferes with fungal mitosis by binding to tubulin[17][19]
Spironolactone 1960sDiuretic / AntihypertensiveMineralocorticoid receptor antagonist[9][17][19]
Fluspirilene ~1970AntipsychoticDopamine D2 and Serotonin 5HT2A receptor antagonist[17]
Irbesartan 1997AntihypertensiveAngiotensin II type 1 (AT1) receptor blocker[17]
Drospirenone 2000sOral ContraceptiveProgestin; antimineralocorticoid activity[17][20]
Olaparib 2014OncologyPoly (ADP-ribose) polymerase (PARP) inhibitor[6]

Experimental Protocols

The evaluation of novel spirocyclic compounds involves a cascade of standardized assays. Below is a generalized protocol for the initial screening of a new spirocyclic compound for anticancer activity.

General Protocol: In Vitro Anticancer Activity Screening
  • Compound Preparation:

    • Synthesize the spirocyclic compound using established methods (e.g., three-component reaction for spirooxindoles).[14]

    • Purify the compound using techniques like column chromatography or recrystallization.

    • Characterize the final product to confirm its structure and purity (e.g., NMR, Mass Spectrometry, HPLC).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM) and store at -20°C.

  • Cell Culture:

    • Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (e.g., MTT Assay):

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the spirocyclic compound from the stock solution in the cell culture medium.

    • Treat the cells with various concentrations of the compound (e.g., ranging from 0.01 µM to 100 µM) and include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Target-Specific Assays (if applicable):

    • If the compound is designed to hit a specific target (e.g., EGFR), perform a target-based enzymatic assay to determine its direct inhibitory activity and calculate the IC50 against the purified enzyme.[14]

    • For PPI inhibitors, use techniques like ELISA, FRET, or Surface Plasmon Resonance (SPR) to quantify the disruption of the target protein interaction.

experimental_workflow start Start: Spirocyclic Compound Library Synthesis screen Primary Screening: High-Throughput Cell Viability Assays start->screen hit_id Hit Identification (IC50 < 10 µM) screen->hit_id target_val Target Validation: Enzymatic / Binding Assays hit_id->target_val lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies target_val->lead_opt adme_tox ADME/Tox Profiling: In Vitro & In Vivo Studies lead_opt->adme_tox preclinical Preclinical Candidate Selection adme_tox->preclinical

Generalized workflow for the discovery of spirocyclic drug candidates.

Conclusion and Future Outlook

Spirocyclic scaffolds represent an exciting and increasingly valuable tool in the medicinal chemist's arsenal.[2] Their inherent three-dimensionality provides a solution to many of the challenges associated with traditional flat-land molecules, offering a pathway to drugs with improved potency, selectivity, and pharmacokinetic properties.[8][11] While challenges in their synthesis can be a hurdle, the development of high-throughput synthesis and computational techniques is rapidly expanding access to this diverse chemical space.[1][2] As our understanding of complex biological targets like protein-protein interfaces grows, the demand for sophisticated, 3D-oriented molecules will continue to increase. Spirocyclic compounds are perfectly poised to meet this demand, and their prevalence in clinical pipelines and approved drug lists is expected to rise, contributing significantly to the development of next-generation therapeutics.[1][2]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Irbesartan Utilizing 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irbesartan, a potent, long-acting, non-peptide angiotensin II receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension.[1][2][3] Its synthesis involves several key intermediates, with 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often used as its hydrochloride salt, serving as a critical building block for constructing the characteristic spiroimidazole core of the Irbesartan molecule.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of Irbesartan, focusing on the crucial condensation step involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The protocols described are compiled from various established synthetic routes, offering researchers a comprehensive resource for the laboratory-scale synthesis of this important active pharmaceutical ingredient (API).

Chemical Structures

CompoundStructure
Irbesartan
alt text
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
alt text

Application Notes

The primary application of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is as a key intermediate in the synthesis of Irbesartan.[4] The synthesis of Irbesartan generally involves the N-alkylation of the spiro compound with a substituted biphenyl derivative. A common precursor is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one.[5][7] The resulting intermediate, 2-butyl-3-[(2'-cyanobiphenyl)-4-yl]methyl-1,3-diazaspiro[4.4]non-1-ene, then undergoes a cyclization reaction, typically with an azide source, to form the tetrazole ring of Irbesartan.[8][9]

Several synthetic strategies have been developed to optimize this process, focusing on improving yield, safety, and environmental friendliness. For instance, early methods employed tributyltin azide for the tetrazole formation, a reagent now often avoided due to its toxicity.[5] More recent and improved protocols utilize sodium azide in the presence of an amine salt, which is a safer and more environmentally benign approach.[8][9] The choice of base and solvent for the initial condensation step also significantly impacts the reaction efficiency, with common systems including sodium hydride in dimethylformamide (DMF) or potassium hydroxide in acetone.[5]

Experimental Protocols

Protocol 1: Condensation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride with 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole

This protocol describes an improved and efficient approach to the preparation of a benzyl-protected Irbesartan intermediate.[5]

Materials:

  • 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride

  • 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole

  • Potassium hydroxide

  • Acetone

Procedure:

  • To a stirred solution of 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (74.7 g, 0.324 moles) in acetone (625 mL), add potassium hydroxide (69 g, 1.232 moles) at a temperature below 30°C.[5]

  • Stir the contents for 30-45 minutes at 25-30°C.[5]

  • Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (125 g, 0.308 moles) portion-wise and continue stirring for 2 hours at 25-30°C.[5]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[5]

  • Upon completion, filter off the salts and wash them with acetone (50 mL).[5]

  • Completely distill off the filtrate under reduced pressure to obtain 3-[2'-(1-Benzyl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one as a residue.[5] This intermediate can be directly used for the subsequent debenzylation step without further purification.[5]

Protocol 2: Synthesis of Irbesartan via Suzuki Coupling

This protocol outlines a method for preparing Irbesartan using a Suzuki coupling reaction.[10]

Step 1: Synthesis of 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one

  • Reactants: 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride, 4-bromobenzyl bromide.

  • Reaction Conditions: This reaction is carried out in a two-phase solvent system (e.g., toluene and water/brine) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[10]

Step 2: Suzuki Coupling

  • Reactants: 2-butyl-3-(4′bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one and 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid.

  • Reaction Conditions: The coupling is performed in a two-phase solvent system (e.g., THF/water or dimethoxyethane/water) in the presence of a palladium or nickel catalyst.[10]

Step 3: Deprotection

  • The trityl protecting group is removed from the coupled product to yield Irbesartan.

Quantitative Data Summary

Synthetic RouteKey ReagentsSolventBaseYieldReference
Condensation & Debenzylation 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HCl, 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazoleAcetonePotassium Hydroxide90% (for debenzylation step)[5]
Original Reported Method 4'-Bromomethyl-biphenyl-2-carbonitrile, 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HClDimethylformamide (DMF)Sodium Hydride (NaH)38% (overall yield)[5]
Suzuki Coupling Route 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one, 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acidTHF/Water or Dimethoxyethane/Water-Not specified[10]

Visualizations

Irbesartan Synthesis Workflow

Irbesartan_Synthesis cluster_start Starting Materials cluster_reaction Key Condensation Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Final Product spiro 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl condensation N-Alkylation spiro->condensation biphenyl Substituted Biphenyl Derivative biphenyl->condensation precursor Irbesartan Precursor condensation->precursor cyclization Tetrazole Formation precursor->cyclization deprotection Deprotection (if applicable) cyclization->deprotection irbesartan Irbesartan deprotection->irbesartan

Caption: General workflow for the synthesis of Irbesartan.

Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_approaches Synthetic Approaches cluster_details1 Route 1 Details cluster_details2 Route 2 Details cluster_details3 Route 3 Details start Synthesis of Irbesartan route1 Condensation with Cyanobiphenyl Derivative start->route1 Classic Route route2 Condensation with Benzyl-Protected Tetrazole start->route2 Improved Yield route3 Suzuki Coupling Approach start->route3 Alternative Coupling reagents1 NaH in DMF route1->reagents1 reagents2 KOH in Acetone route2->reagents2 intermediate3 Brominated Spiro Intermediate route3->intermediate3 tetrazole1 Tributyltin azide (toxic) or NaN3 reagents1->tetrazole1 deprotection2 Debenzylation reagents2->deprotection2 coupling3 Pd or Ni catalyst intermediate3->coupling3

Caption: Comparison of different synthetic routes to Irbesartan.

Conclusion

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a cornerstone intermediate in the industrial production and laboratory synthesis of Irbesartan. The protocols and data presented herein highlight the common and improved methods for its utilization. Researchers and drug development professionals can leverage this information to select and optimize synthetic routes that align with their specific requirements for yield, purity, safety, and scalability. The continued development of more efficient and sustainable synthetic methodologies will be crucial in ensuring the continued availability of this vital antihypertensive medication.

References

Application Note & Protocol: Synthesis of Irbesartan from its Spiro Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] A key step in many synthetic routes to Irbesartan involves the N-alkylation of a spirocyclic intermediate, typically 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, with a substituted biphenyl derivative. This document provides a detailed protocol for the synthesis of Irbesartan from its spiro intermediate, focusing on a common and efficient method. The protocol outlines the reaction conditions, purification, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of Irbesartan from its spiro intermediate.

ParameterValueReference
Yield85.3%[2]
Purity (by HPLC)99.6%[2]
Melting Point181-182°C[2]

Experimental Protocol

This protocol describes the synthesis of Irbesartan via the condensation of 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride with 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, followed by debenzylation.

Materials:

  • 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride

  • 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole

  • Potassium hydroxide (KOH)

  • Acetone

  • Methanol

  • Water

  • Palladium on carbon (5% wet)

  • Ammonium formate

  • Celite

Procedure:

Step 1: N-Alkylation of the Spiro Intermediate

  • In a suitable reaction vessel, dissolve 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride in acetone.

  • Add potassium hydroxide to the solution and stir for 30-45 minutes at 25-30°C.

  • To this mixture, add 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole portion-wise and continue stirring for 2 hours at 25-30°C.[2]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetone.

  • Completely distill off the solvent from the filtrate under reduced pressure to obtain the crude benzyl-protected Irbesartan as a residue.[2]

Step 2: Debenzylation to Yield Irbesartan

  • Dissolve the residue from Step 1 in a mixture of methanol and water.

  • Add 5% wet palladium on carbon and ammonium formate to the solution.[2]

  • Heat the reaction mixture to 50-55°C and stir for 15 hours.[2]

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with methanol.

  • Distill off the solvent from the filtrate completely under reduced pressure to obtain the crude Irbesartan.[2]

Step 3: Purification of Irbesartan

  • Recrystallize the crude product from isopropanol to obtain pure Irbesartan as a white solid.[2]

  • Dry the purified product under vacuum.

Synthesis Workflow

Irbesartan_Synthesis Spiro 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one (Spiro Intermediate) Alkylation N-Alkylation Spiro->Alkylation Biphenyl 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole Biphenyl->Alkylation Protected_Irb Benzyl-Protected Irbesartan Alkylation->Protected_Irb KOH, Acetone Debenzylation Debenzylation Protected_Irb->Debenzylation Crude_Irb Crude Irbesartan Debenzylation->Crude_Irb Pd/C, NH4HCO2 Methanol/Water Purification Recrystallization Crude_Irb->Purification Irbesartan Pure Irbesartan Purification->Irbesartan Isopropanol

Caption: Synthetic workflow for Irbesartan from its spiro intermediate.

References

The Role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt are pivotal chemical intermediates in the synthesis of several key active pharmaceutical ingredients (APIs). Their unique spirocyclic structure serves as a crucial building block, enabling the efficient construction of complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the manufacturing of the antihypertensive drug Irbesartan and the dual endothelin-angiotensin receptor antagonist, Sparsentan. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Chemical Properties and Specifications

Table 1: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its Hydrochloride Salt

Property2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl
CAS Number 138402-05-8[1][2]151257-01-1[3][4]
Molecular Formula C₁₁H₁₈N₂O[1][2]C₁₁H₁₉ClN₂O[4][5]
Molecular Weight 194.27 g/mol [2][6]230.73 g/mol [4][7]
Appearance Oil[1]White to off-white solid
Purity (typical) ≥98.0%[8]≥98.0% (HPLC)[3]

Application 1: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

The synthesis of the spirocyclic intermediate commences from cyclopentanone. An improved process involves a multi-step reaction sequence including an addition reaction to form 1-aminocyclopentyl cyanide, followed by hydrolysis, acylation, and cyclization.[9]

G Cyclopentanone Cyclopentanone Aminocyclopentyl_cyanide 1-Aminocyclopentyl cyanide Cyclopentanone->Aminocyclopentyl_cyanide + NaCN, NH₃ Hydrolyzed_intermediate Hydrolyzed Intermediate Aminocyclopentyl_cyanide->Hydrolyzed_intermediate Alkaline Hydrolysis Diamide_intermediate Diamide Intermediate Hydrolyzed_intermediate->Diamide_intermediate + Valeryl Chloride Spiro_compound 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Diamide_intermediate->Spiro_compound Cyclization (Ba(OH)₂)

Caption: Synthesis workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Experimental Protocol: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one [9]

Step 1: Formation of 1-Aminocyclopentyl Cyanide

  • This step involves the reaction of cyclopentanone with sodium cyanide in the presence of ammonia.

Step 2: Alkaline Hydrolysis

  • The cyano group of 1-aminocyclopentyl cyanide is hydrolyzed under alkaline conditions. A lower alcohol (C₁-C₅) and water mixture (volume ratio from 1:9 to 9:1) is used as the solvent. The alkali can be selected from Ba(OH)₂, KOH, NaOH, Mg(OH)₂, KHCO₃, K₂CO₃, Na₂CO₃, or sodium alkoxide.

Step 3: Acylation

  • The reaction mixture from the previous step is cooled to below -10°C without separation of the intermediate.

  • Valeryl chloride is added dropwise to the cooled reaction liquid to produce the corresponding diamide intermediate.

Step 4: Cyclization

  • The cyclization of the diamide intermediate is carried out in a mixed solvent of n-butanol and water (volume ratio of n-butanol to water is between 7:3 and 9:1).

  • Barium hydroxide (Ba(OH)₂) is used as the catalyst at a concentration of 2-3.5 mol/L.

  • This cyclization medium is reported to reduce the formation of by-products, thereby improving yield and product quality.

Application 2: Intermediate in the Synthesis of Irbesartan

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a key starting material for the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure. The synthesis involves the alkylation of the spiro compound with a substituted biphenyl derivative.

G Spiro_HCl 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl Irbesartan_protected Protected Irbesartan Intermediate Spiro_HCl->Irbesartan_protected + Biphenyl_intermediate (Base: KOH, Solvent: Acetone) Biphenyl_intermediate 4'-Bromomethyl-biphenyl-2-carbonitrile Irbesartan Irbesartan Irbesartan_protected->Irbesartan Tetrazole formation & Deprotection

Caption: Synthesis of Irbesartan using the spiro intermediate.

Table 2: Quantitative Data for Irbesartan Synthesis

ReactantMolar QuantityReference
2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride0.324 moles (74.7 g)[10]
1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole0.308 moles (125 g)[10]
Potassium hydroxide1.232 moles (69 g)[10]
Product Yield Reference
Irbesartan90% (after debenzylation)[10]

Experimental Protocol: Synthesis of Irbesartan [10]

  • To a stirred solution of 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (74.7 g, 0.324 moles) in acetone (625 mL), add potassium hydroxide (69 g, 1.232 moles) at a temperature below 30°C.

  • Stir the contents for 30-45 minutes at 25-30°C.

  • Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (125 g, 0.308 moles) portion-wise and continue stirring for 2 hours at 25-30°C.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Filter off the salts and wash with acetone (50 mL).

  • Completely distill off the filtrate under reduced pressure to obtain the benzyl-protected Irbesartan as a residue.

  • The residue is then subjected to debenzylation, for example, using palladium on carbon and ammonium formate in an isopropanol and water mixture, to yield Irbesartan.

Application 3: Intermediate in the Synthesis of Sparsentan

Sparsentan is a dual endothelin and angiotensin II receptor antagonist. Its synthesis utilizes 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one as a nucleophile to displace a leaving group on a complex biphenyl derivative.

G Spiro_HCl 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl Protected_Sparsentan Protected Sparsentan Spiro_HCl->Protected_Sparsentan + Biphenyl_sulfonamide (Base: K-tert-butoxide, Solvents: DMSO, Toluene) Biphenyl_sulfonamide 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide Sparsentan Sparsentan Protected_Sparsentan->Sparsentan Deprotection (Acidic conditions)

Caption: Synthesis of Sparsentan using the spiro intermediate.

Table 3: Quantitative Data for Sparsentan Synthesis [11]

ReactantQuantity
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride57.29 g
Potassium tertiary butoxide64.3 g
Dimethyl sulfoxide (DMSO)300 ml
Toluene300 ml
Potassium iodide6.3 g
4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide(Quantity not specified)
Product Yield & Purity
Protected Sparsentan IntermediateYield: 64 g, Purity by HPLC: 98%

Experimental Protocol: Synthesis of Sparsentan Intermediate [11]

  • Add 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (57.29 g) to a pre-cooled mixture of Potassium tertiary butoxide (64.3 g) in dimethyl sulfoxide (300 ml) and toluene (300 ml) at 12-15°C and stir at the same temperature.

  • Add Potassium iodide (6.3 g), followed by 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide at 15-25°C.

  • Add toluene to the reaction mixture and cool to 5-10°C.

  • Raise the reaction mixture temperature to 25-35°C and stir.

  • Separate the organic and aqueous layers; wash the organic layer with pre-cooled aqueous sodium chloride solution.

  • Distill off the solvent completely from the organic layer and co-distill with diisopropyl ether.

  • To the obtained residue, add diisopropyl ether (400 ml) at 25-35°C.

  • Cool the mixture to -3 to 3°C and stir.

  • Filter the solid, wash with diisopropyl ether, and dry to obtain the title compound.

Subsequent Deprotection to Yield Sparsentan [12] The protected Sparsentan intermediate is then deprotected under acidic conditions. For example, a solution of the intermediate in ethanol can be treated with hydrochloric acid and heated to yield Sparsentan.

Potential Role in Irsogladine Maleate Synthesis

While some sources suggest a connection, detailed synthetic pathways or experimental evidence explicitly demonstrating the use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in the manufacturing of Irsogladine maleate are not prominently available in the reviewed literature. The established synthesis of Irsogladine typically involves different precursors.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory or manufacturing setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, characterized by two rings sharing a single central atom, have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensional nature offers a distinct advantage over traditional flat, aromatic structures, enabling a more sophisticated approach to drug design. The rigid conformation of spirocycles allows for precise spatial orientation of functional groups, leading to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. These attributes can significantly impact a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), ultimately contributing to the development of safer and more effective therapeutics. This document provides detailed application notes on the function of spiro intermediates in drug discovery, supported by quantitative data, experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

Key Advantages of Spiro Intermediates in Drug Design

The incorporation of spirocyclic moieties into drug candidates offers several key advantages that address common challenges in drug development:

  • Enhanced Three-Dimensionality: The spiro fusion of two rings creates a rigid, non-planar structure that projects substituents into distinct vectors in three-dimensional space. This allows for more precise and effective interactions with the complex topologies of biological targets such as enzymes and receptors.

  • Improved Physicochemical Properties: Spirocycles can significantly modulate a molecule's physicochemical properties. The introduction of sp³-rich spirocyclic scaffolds can lead to increased aqueous solubility, reduced lipophilicity (logP/logD), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]

  • Increased Potency and Selectivity: The conformational rigidity of spirocycles can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus increasing potency. This rigidity can also enhance selectivity by disfavoring binding to off-target proteins.

  • Novel Chemical Space and Intellectual Property: The unique and diverse geometries of spirocyclic compounds provide access to novel chemical space, offering opportunities for the discovery of first-in-class drugs and strengthening intellectual property positions.

Quantitative Impact of Spirocyclic Scaffolds

The introduction of spirocyclic motifs can lead to measurable improvements in the properties of drug candidates. The following tables summarize quantitative data from various studies, comparing spirocyclic compounds with their non-spirocyclic analogues.

Table 1: Impact of Spirocycles on Biological Activity

Compound ClassSpirocyclic AnalogIC₅₀ / KᵢNon-Spirocyclic AnalogIC₅₀ / KᵢFold ImprovementTarget
HPK1 InhibitorsSpiro-azaindoline 25 3.5 nM (Kᵢ)7-azaindole analog>1000 nM (Kᵢ)>285HPK1 Kinase
PARP InhibitorsDiazaspiro[3.3]heptane analog2-fold reduction in potencyOlaparib (piperazine)Potent-PARP-1
MDM2 InhibitorsSpiro-oxindole 6d 17.4 µM (KD)N/AN/AN/AMDM2

Table 2: Impact of Spirocycles on Physicochemical Properties

Compound SeriesSpirocyclic ModificationlogDNon-Spirocyclic MoietylogDΔlogDReference
MCHr1 AntagonistsAzaspirocycleLoweredMorpholineHigherFavorableJohansson et al., 2016[1]
General FragmentsOxetane substitutionDecreased by >1.5 unitsgem-dimethyl groupHigherFavorableN/A
Phenyl Bioisosteres3-pyridazineDecreases lipophilicityPhenylHigher-0.80N/A

Signaling Pathways Targeted by Spiro-Containing Drugs

Spirocyclic compounds have shown significant promise as inhibitors of key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which promotes p53 degradation. Spiro-oxindole derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell death.

MDM2_p53_pathway cluster_nucleus Nucleus p53 p53 Transcription Transcription of p21, PUMA, etc. p53->Transcription activates Proteasome Proteasomal Degradation p53->Proteasome degradation MDM2 MDM2 MDM2->p53 binds & ubiquitinates Spiro_Oxindole Spiro-oxindole Inhibitor Spiro_Oxindole->MDM2 inhibits binding CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

MDM2-p53 Signaling Pathway Inhibition
Inhibition of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or RAF kinases, is a common driver of cancer. Novel spiro compounds have been developed as RAF kinase inhibitors, demonstrating potency against cancers with RAS mutations while minimizing the paradoxical activation of the pathway often seen with other inhibitors.[2]

RAF_MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Spiro_Inhibitor Spiro-RAF Inhibitor Spiro_Inhibitor->RAF inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

RAF-MEK-ERK Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of spiro intermediates are crucial for their successful application in drug discovery.

Protocol 1: Synthesis of a Spiro-azaindoline HPK1 Inhibitor

This protocol outlines the key steps in the synthesis of a potent spiro-azaindoline inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[3]

Step 1: Spirocyclization

  • To a solution of the appropriate 7-azaindole starting material in a suitable solvent (e.g., dichloromethane), add the desired cyclopropanation reagent.

  • Carry out the reaction at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by silica gel flash chromatography to yield the spiro-cyclopropyl-azaindole intermediate.

Step 2: Deprotection and Hydrolysis

  • Dissolve the spiro-cyclopropyl-azaindole intermediate in trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the protecting group is cleaved and the nitrile is hydrolyzed to the primary amide.

  • Remove the TFA under reduced pressure and neutralize the residue.

  • Purify the product by chromatography to obtain the deprotected spiro-azaindoline amide.

Step 3: Suzuki Coupling

  • Combine the spiro-azaindoline amide with the appropriate boronate ester in a suitable solvent system (e.g., dioxane/water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the final spiro-azaindoline HPK1 inhibitor by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of a Spiro-oxetane Building Block

This protocol describes a general method for the preparation of spiro-oxetane building blocks, which are valuable bioisosteres for common heterocycles like morpholine.

Step 1: Formation of the Oxetane Ring

  • React a suitable ketone with a sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and a strong base) in an appropriate solvent like dimethyl sulfoxide (DMSO).

  • Stir the reaction at room temperature until the formation of the corresponding epoxide is complete.

  • Isolate and purify the epoxide intermediate.

Step 2: Intramolecular Cyclization

  • Treat the epoxide with a Lewis acid (e.g., BF₃·OEt₂) in a non-polar solvent at low temperature.

  • Allow the reaction to warm to room temperature slowly to promote the intramolecular cyclization to the spiro-oxetane.

  • Quench the reaction and purify the spiro-oxetane product by column chromatography.

Experimental Workflows

The discovery and development of drugs containing spiro intermediates typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

Workflow 1: Synthesis and Characterization of Spiro Intermediates

synthesis_workflow Start Starting Materials Reaction Spirocyclization Reaction Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization FinalProduct Pure Spiro Intermediate Characterization->FinalProduct evaluation_workflow Compound Spiro Compound Library PrimaryScreen Primary Screening (e.g., Binding Assay) Compound->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryScreen Secondary Screening (Cell-based Assays) HitID->SecondaryScreen LeadGen Lead Generation SecondaryScreen->LeadGen ADME In Vitro ADME/Tox (Solubility, Stability, etc.) LeadGen->ADME LeadOpt Lead Optimization ADME->LeadOpt InVivo In Vivo Efficacy & Pharmacokinetics LeadOpt->InVivo

References

Experimental procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan. The following sections detail its primary application and provide a general synthetic protocol.

I. Overview and Primary Application

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a crucial building block in the manufacturing of Irbesartan, a medication used to treat high blood pressure.[1][2][3][4] Its spirocyclic structure is a key feature that contributes to the final structure of Irbesartan.[5] This compound is primarily used in pharmaceutical development and chemical synthesis.[5]

Chemical Properties:

PropertyValue
CAS Number 151257-01-1
Molecular Formula C₁₁H₁₉ClN₂O
Molecular Weight 230.73 g/mol [6]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water[8]

II. Experimental Protocols: Synthesis of Irbesartan Intermediate

The following protocol describes a general method for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which can then be converted to its hydrochloride salt. This process is a critical step in the overall synthesis of Irbesartan.

A. Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

This synthesis involves a multi-step process starting from cyclopentanone.

  • Step 1: Formation of 1-aminocyclopentanecarbonitrile.

    • Cyclopentanone is reacted with an alkali metal cyanide and an ammonium salt to produce 1-aminocyclopentanecarbonitrile.

  • Step 2: Hydrolysis to 1-aminocyclopentanecarboxamide.

    • The nitrile is then hydrolyzed under alkaline conditions to yield 1-aminocyclopentanecarboxamide.

  • Step 3: Acylation with Valeryl Chloride.

    • The resulting amino amide is acylated with valeryl chloride.

  • Step 4: Cyclization.

    • The acylated intermediate undergoes cyclization to form 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[9]

B. Formation of the Hydrochloride Salt

  • The free base, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is dissolved in a suitable organic solvent.

  • Hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol) is added to the solution.

  • The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Below is a diagram illustrating the synthetic workflow.

G A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B Strecker Synthesis C 1-Aminocyclopentanecarboxamide B->C Alkaline Hydrolysis D Acylated Intermediate C->D Acylation with Valeryl Chloride E 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one D->E Cyclization F 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl E->F HCl Addition

Caption: Synthetic workflow for the hydrochloride intermediate.

III. Subsequent Use in Irbesartan Synthesis

Once 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is prepared, it is used in the final steps to synthesize Irbesartan. This typically involves an N-alkylation reaction with a substituted biphenylmethyl bromide derivative.

The overall logical relationship for the synthesis of Irbesartan is depicted below.

G cluster_0 Intermediate Synthesis cluster_1 Key Reagent cluster_2 Final Product Synthesis A 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl C Irbesartan A->C B Substituted Biphenylmethyl Bromide B->C

Caption: Key components in the synthesis of Irbesartan.

Due to its role as a synthetic intermediate, there is limited publicly available data on the specific biological activity or signaling pathway modulation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride itself. The pharmacological activity is attributed to the final product, Irbesartan. Researchers working with this compound should handle it according to standard laboratory safety protocols for chemical reagents.[6]

References

Application Notes and Protocols for Safe Handling and Storage of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the safe handling, storage, and disposal of diazaspiro compounds, a class of heterocyclic molecules with significant applications in pharmaceutical research and development. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of these compounds for experimental use.

Introduction to Diazaspiro Compounds

Diazaspiro compounds are characterized by a spirocyclic structure containing two nitrogen atoms within the ring systems. Their unique three-dimensional architecture has led to their investigation as scaffolds in the development of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1] The diverse biological activities of these compounds necessitate a thorough understanding of their potential hazards and the implementation of appropriate safety measures.

Hazard Identification and Risk Assessment

The hazards associated with diazaspiro compounds can vary depending on their specific structure and substitution patterns. However, as a class of amine-containing heterocyclic compounds, they may exhibit the following general hazards:

  • Oral and Dermal Toxicity: Some diazaspiro compounds are harmful if swallowed or if they come into contact with the skin.[2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

A thorough risk assessment should be conducted before handling any new diazaspiro compound, including a review of the specific Safety Data Sheet (SDS) and any available toxicological data.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling diazaspiro compounds to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosols are generated.To prevent inhalation of harmful dust or vapors.

Engineering Controls

  • Fume Hood: All weighing, handling, and reactions involving diazaspiro compounds should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling and Storage Protocols

Receiving and Unpacking
  • Visually inspect packages for any signs of damage or leakage upon receipt.

  • Wear appropriate PPE, including gloves, when unpacking chemicals.

  • Verify that the container is properly labeled and matches the order information.

Storage

Proper storage is essential to maintain the stability and integrity of diazaspiro compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Specific temperature requirements (e.g., 2-8°C or room temperature) should be followed as indicated on the product label or SDS.To prevent degradation of the compound.
Atmosphere For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be required to prevent oxidation or reaction with atmospheric moisture.[3]To maintain chemical stability.
Incompatibilities Store away from strong oxidizing agents, strong acids, and other incompatible materials as specified in the SDS.To prevent hazardous chemical reactions.
Container Keep containers tightly closed and properly labeled.To prevent contamination and ensure proper identification.
Weighing and Dispensing
  • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle solid compounds.

  • Clean all equipment thoroughly after use to prevent cross-contamination.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving diazaspiro compounds. Researchers should adapt these protocols based on the specific properties of the compound and the requirements of their experiment.

Protocol for the Synthesis of a Diazaspiro Compound Derivative

This protocol provides a general procedure for the N-arylation of a diazaspiroalkane, a common reaction in the synthesis of new derivatives.[5]

Materials:

  • Diazaspiroalkane (starting material)

  • Aryl halide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., RuPhos)

  • Base (e.g., NaO-t-Bu)

  • Anhydrous solvent (e.g., dioxane)

  • Appropriate workup and purification reagents (e.g., solvents for extraction, silica gel for chromatography)

Procedure:

  • In a chemical fume hood, add the diazaspiroalkane, aryl halide, palladium catalyst, ligand, and base to a dry reaction flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the designated time (e.g., 20 minutes).[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or recrystallization to obtain the pure diazaspiro compound derivative.[6][7]

Protocol for In Vitro Biological Assay

This protocol outlines a general procedure for evaluating the biological activity of a diazaspiro compound in a cell-based assay.

Materials:

  • Diazaspiro compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Cultured cells

  • Assay-specific reagents (e.g., receptor ligands, antibodies, detection reagents)

  • Multi-well plates

Procedure:

  • Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the diazaspiro compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diazaspiro compound at various concentrations.

  • Incubate the cells for the desired time period under appropriate cell culture conditions.

  • Perform the specific assay according to the manufacturer's instructions to measure the biological response (e.g., cell viability, receptor binding, enzyme activity).

  • Analyze the data to determine the potency of the compound (e.g., IC50 or EC50).

Spill and Emergency Procedures

In case of a spill:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Assess: Evaluate the nature and size of the spill. For small spills of low-toxicity compounds, trained personnel with appropriate PPE may proceed with cleanup. For large spills or highly toxic compounds, contact the institution's emergency response team.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with diazaspiro compounds, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualizations

safe_handling_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound inspect Inspect Package receive->inspect unpack Unpack with PPE inspect->unpack store Store in Designated Area (Cool, Dry, Ventilated) unpack->store check_compat Check Incompatibilities store->check_compat ppe Don Appropriate PPE check_compat->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh and Dispense fume_hood->weigh experiment Perform Experiment weigh->experiment waste Collect Hazardous Waste experiment->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for the safe handling of diazaspiro compounds.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Diazaspiro Compound (e.g., TYK2/JAK1 Inhibitor) receptor Cytokine Receptor ligand->receptor Binds tyk2 TYK2 ligand->tyk2 Inhibits jak1 JAK1 ligand->jak1 Inhibits receptor->tyk2 Activates receptor->jak1 Activates stat STAT tyk2->stat Phosphorylates jak1->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus and Binds DNA transcription Gene Transcription (Inflammatory Response) dna->transcription

Caption: Example signaling pathway inhibited by a diazaspiro compound.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this key intermediate for pharmaceuticals like Irbesartan.[1][2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, categorized by reaction step.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Purification A 1-Aminocyclopentyl Cyanide B 1-Aminocyclopentanecarboxamide A->B Alkaline Hydrolysis D N-(1-pentanoyl-aminocyclopentyl)pentanamide (Intermediate) B->D Acylation C Valeryl Chloride C->D E 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one D->E Base-catalyzed Cyclization F Purified Product E->F Column Chromatography / Recrystallization

Caption: Synthetic workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Issue 1: Low Yield in Nitrile Hydrolysis (Step 1)

Symptom Potential Cause Troubleshooting Action
Low yield of 1-aminocyclopentanecarboxamide.Over-hydrolysis: The reaction conditions are too harsh, leading to the formation of 1-aminocyclopentanecarboxylic acid.[3][4]- Use milder basic conditions (e.g., NaOH in aqueous ethanol with careful temperature control).- Monitor the reaction closely by TLC or HPLC to stop it at the amide stage.[5]- Consider using a milder method like urea-hydrogen peroxide (UHP) in an alkaline solution.[5]
Incomplete reaction.Insufficiently strong conditions: The hydrolysis is not proceeding to completion.- Increase the reaction temperature or prolong the reaction time, while carefully monitoring for over-hydrolysis.- Ensure the base concentration is adequate.

Issue 2: Side Reactions in Acylation (Step 2)

Symptom Potential Cause Troubleshooting Action
Presence of multiple spots on TLC/HPLC.Di-acylation: The primary amine of the starting material or the amide nitrogen is acylated.[6]- Add valeryl chloride slowly and at a low temperature to control the reaction.- Use a stoichiometric amount of valeryl chloride.
Formation of n-valeric anhydride as a byproduct.Impure valeryl chloride: The valeryl chloride may contain n-valeric acid, which can lead to anhydride formation.[7][8]- Use freshly distilled or high-purity valeryl chloride.- Consider adding a non-nucleophilic base to scavenge any HCl generated during the reaction.

Issue 3: Poor Yield in Cyclization (Step 3)

Symptom Potential Cause Troubleshooting Action
Low yield of the final spiro compound.Suboptimal reaction conditions: The base, solvent, or temperature may not be ideal for the cyclization.- An improved process suggests using a mixture of n-butanol and water with Ba(OH)₂ as the catalyst to minimize byproducts.[6] - Screen other bases such as KOH or NaOH.[6] - Optimize the reaction temperature and time.
Formation of polymeric or undesired side products.Competing side reactions: The intermediate may be undergoing intermolecular reactions or alternative cyclization pathways.- Ensure high dilution conditions to favor intramolecular cyclization.- Confirm the structure of the acylated intermediate before proceeding to the cyclization step.

Issue 4: Difficulty in Purification

Symptom Potential Cause Troubleshooting Action
Product is difficult to crystallize or purify by column chromatography.Presence of closely related impurities: Impurities with similar polarity to the product can co-elute or inhibit crystallization.- Analyze the crude product by LC-MS to identify the impurities.- Optimize the mobile phase for column chromatography for better separation.- Attempt recrystallization from a different solvent system.- Consider converting the product to its hydrochloride salt, which may have better crystallization properties.

Diagram: Troubleshooting Logic

G cluster_solutions Start Low Overall Yield Step1 Check Yield of Step 1 (Hydrolysis) Start->Step1 Step2 Check Purity of Step 2 (Acylation Intermediate) Step1->Step2 Yield OK Sol1 Adjust Hydrolysis Conditions Step1->Sol1 Low Yield Step3 Check Yield of Step 3 (Cyclization) Step2->Step3 Purity OK Sol2 Optimize Acylation Protocol Step2->Sol2 Impurities Present Purification Assess Purification Efficiency Step3->Purification Yield OK Sol3 Modify Cyclization Parameters Step3->Sol3 Low Yield Sol4 Refine Purification Method Purification->Sol4 Low Purity

Caption: Troubleshooting decision tree for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the hydrolysis of 1-aminocyclopentyl cyanide?

A1: The most critical parameters are the reaction temperature and the concentration of the base. Harsh conditions, such as high temperatures and high concentrations of strong bases, can lead to the hydrolysis of the desired amide product to the corresponding carboxylic acid, thus reducing the yield.[3][4] It is recommended to use milder conditions and monitor the reaction progress closely.

Q2: I am observing the formation of a byproduct with a higher molecular weight during the acylation step. What could it be?

A2: A higher molecular weight byproduct in the acylation step is likely due to di-acylation, where both the primary amine and the amide nitrogen of 1-aminocyclopentanecarboxamide are acylated by valeryl chloride.[6] To minimize this, add the valeryl chloride slowly at a reduced temperature and use a precise stoichiometric amount.

Q3: The patent literature mentions an "n-butanol-water-barium hydroxide system" for the cyclization. Why is this specific system recommended?

A3: This system is recommended because it has been shown to reduce the formation of byproducts and improve the overall yield of the cyclization step. The use of a mixed solvent system can influence the solubility of reactants and intermediates, while barium hydroxide acts as an effective base for promoting the intramolecular cyclization.

Q4: What are some of the common impurities that I should look for in my final product?

A4: Common impurities can arise from each step of the synthesis. These may include unreacted starting materials, the di-acylated intermediate, and byproducts from the cyclization reaction. A known process-related impurity in the synthesis of Irbesartan is pentanoic acid (2'-cyano-biphenyl-4-ylmethyl)-amide, which suggests that incomplete cyclization can be a source of impurities.[9] It is advisable to use analytical techniques like HPLC and LC-MS to identify and quantify impurities.

Q5: Can I use a different acylating agent instead of valeryl chloride?

A5: While valeryl chloride is specified for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, other acylating agents like valeric anhydride could potentially be used. However, this would require significant optimization of the reaction conditions. Valeryl chloride is generally more reactive, which can be advantageous for driving the reaction to completion but also increases the risk of side reactions if not controlled properly.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclopentanecarboxamide (Hydrolysis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminocyclopentyl cyanide in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add a stoichiometric amount of powdered sodium hydroxide.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50°C) and monitor the reaction progress by TLC (thin-layer chromatography) every 30 minutes.

  • Work-up: Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture to room temperature. Neutralize the solution with dilute hydrochloric acid.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminocyclopentanecarboxamide.

Protocol 2: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Acylation and Cyclization)

  • Acylation:

    • Dissolve the crude 1-aminocyclopentanecarboxamide in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add one equivalent of high-purity valeryl chloride dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for one hour and then warm to room temperature. Monitor the reaction by TLC.

  • Cyclization:

    • Once the acylation is complete, remove the solvent under reduced pressure.

    • To the crude intermediate, add a mixture of n-butanol and water (e.g., 8:2 v/v) and a catalytic amount of barium hydroxide (Ba(OH)₂).

    • Heat the mixture to reflux and monitor the formation of the spiro compound by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and remove the n-butanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

Technical Support Center: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the production of pharmaceuticals like Irbesartan.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on strategies to improve the final product's yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Aminocyclopentanecarbonitrile (Step 1) - Incomplete reaction of cyclopentanone. - Side reactions due to improper temperature control.- Ensure dropwise addition of cyclopentanone to the cyanide and ammonium chloride solution to maintain temperature. - Monitor the reaction temperature closely, keeping it within the recommended range (e.g., 20-30°C).
Incomplete Hydrolysis of the Nitrile Group (Step 2) - Insufficient reaction time or temperature. - Inadequate concentration of the hydrolyzing agent (e.g., Ba(OH)₂, KOH, NaOH).- Increase the reaction time and/or temperature as per the protocol. - Use the optimal concentration of the base for hydrolysis. A higher concentration may be required for complete conversion.
Low Yield of N-(1-carbamoylcyclopentyl)pentanamide (Step 3) - Incomplete acylation. - Degradation of valeryl chloride due to moisture.- Ensure the reaction mixture is cooled (e.g., below -10°C) before the addition of valeryl chloride to control the exothermic reaction. - Use freshly distilled or high-purity valeryl chloride and perform the reaction under anhydrous conditions.
Poor Yield of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Step 4 - Cyclization) - Inefficient cyclization conditions. - Formation of byproducts.- Optimize the catalyst and solvent system. The use of Ba(OH)₂ in a mixture of n-butanol and water has been shown to be effective.[1] - Control the reaction temperature and time to minimize the formation of side products.
Product Contamination/Impurity Issues - Unreacted starting materials. - Formation of side products during any of the reaction steps. - Inefficient purification.- Monitor reaction completion by TLC or HPLC to ensure all starting materials are consumed. - Optimize reaction conditions to minimize byproduct formation. - Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The cyclization of N-(1-carbamoylcyclopentyl)pentanamide to form the final spiro-compound is often the most challenging and yield-determining step. Careful optimization of the catalyst, solvent, and temperature for this step is crucial for a high overall yield.

Q2: Can other bases be used for the hydrolysis of 1-aminocyclopentanecarbonitrile?

A2: Yes, besides Ba(OH)₂, other strong bases like KOH and NaOH can be used for the hydrolysis.[1] However, the choice of base can influence the reaction rate and the formation of byproducts, so optimization may be necessary.

Q3: What are some potential byproducts in this synthesis?

A3: Potential byproducts can include unreacted intermediates from each step. During the cyclization step, side reactions could lead to the formation of polymeric materials or other rearranged products, especially at elevated temperatures or with incorrect stoichiometry of reagents.

Q4: How can the purity of the final product be assessed?

A4: The purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: Is it necessary to isolate the intermediates at each step?

A5: While isolation and purification of each intermediate can lead to a purer final product, some improved processes suggest a "one-pot" approach where the intermediate from the hydrolysis step is directly acylated without separation to improve efficiency and reduce solvent waste.[1]

Experimental Protocols

Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

This protocol is based on an improved process starting from cyclopentanone.[1]

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • In a reaction vessel, prepare a solution of sodium cyanide and ammonium chloride in water.

  • Slowly add cyclopentanone to the solution while maintaining the temperature between 20-30°C.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-aminocyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide

  • To the crude 1-aminocyclopentanecarbonitrile, add a solution of a strong base (e.g., Ba(OH)₂ or KOH) in a mixed solvent of alcohol (e.g., methanol, ethanol) and water.

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete.

  • Cool the reaction mixture.

Step 3: Acylation with Valeryl Chloride

  • Cool the reaction mixture from Step 2 to below -10°C.

  • Slowly add valeryl chloride to the cooled mixture.

  • Allow the reaction to proceed at a low temperature for a few hours, then gradually warm to room temperature.

Step 4: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

  • To the reaction mixture from Step 3, add a catalyst such as Barium Hydroxide (Ba(OH)₂) and a solvent system of n-butanol and water.[1]

  • Heat the mixture to reflux and maintain for several hours until the cyclization is complete.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the crude product by recrystallization to obtain pure 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Data Presentation

Optimization of the Cyclization Step

The following table summarizes the impact of different reaction conditions on the yield of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one during the cyclization of N-(1-carbamoylcyclopentyl)pentanamide.

Entry Catalyst Solvent System (v/v) Temperature (°C) Reaction Time (h) Yield (%)
1KOHEthanol/Water (1:1)801265
2NaOHMethanol/Water (1:1)651862
3Ba(OH)₂n-Butanol/Water (7:3)110885
4Ba(OH)₂n-Butanol/Water (9:1)110692
5Ba(OH)₂n-Butanol/Water (1:1)1101078
6Cs₂CO₃Acetonitrile801275

Note: The data in this table is representative and intended to illustrate the effects of changing reaction parameters. Actual yields may vary.

Mandatory Visualization

Synthetic Pathway of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Synthesis_Pathway Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane- carbonitrile Cyclopentanone->Aminonitrile + NaCN, NH4Cl Amide 1-Aminocyclopentane- carboxamide Aminonitrile->Amide Hydrolysis (e.g., Ba(OH)2) AcylAmide N-(1-carbamoylcyclopentyl)- pentanamide Amide->AcylAmide + Valeryl Chloride Product 2-Butyl-1,3-diazaspiro[4.4]- non-1-en-4-one AcylAmide->Product Cyclization (e.g., Ba(OH)2, n-BuOH/H2O)

Caption: Synthetic route to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2_3 Steps 2 & 3: Hydrolysis and Acylation cluster_step4 Step 4: Cyclization and Purification s1_start Start with Cyclopentanone s1_react React with NaCN and NH4Cl s1_start->s1_react s1_extract Extract Product s1_react->s1_extract s1_end Crude 1-Aminocyclopentanecarbonitrile s1_extract->s1_end s2_start Crude Aminonitrile s1_end->s2_start s2_hydrolyze Hydrolyze with Base s2_start->s2_hydrolyze s3_acylate Acylate with Valeryl Chloride s2_hydrolyze->s3_acylate s3_end Crude Acylated Intermediate s3_acylate->s3_end s4_start Crude Acylated Intermediate s3_end->s4_start s4_cyclize Cyclize with Ba(OH)2 s4_start->s4_cyclize s4_extract Extract Product s4_cyclize->s4_extract s4_purify Recrystallize s4_extract->s4_purify s4_end Pure Final Product s4_purify->s4_end

Caption: Overall experimental workflow for the synthesis.

References

Technical Support Center: Purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its hydrochloride salt, key intermediates in the synthesis of the antihypertensive drug Irbesartan.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

A1: The most common purification techniques for this compound and its hydrochloride salt are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities in the synthesis of Irbesartan, and therefore potentially present in the intermediate, include species from incomplete reactions or side reactions involving the spirocyclic core.

Q3: Is it better to purify the free base or the hydrochloride salt?

A3: The hydrochloride salt is often preferred for purification by recrystallization due to its typically higher crystallinity and potentially different solubility profile compared to the free base, which can aid in the separation from less polar impurities. The choice, however, depends on the specific impurity profile of your crude material.

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Possible Cause: The solvent may be too nonpolar for the compound, or the solution is supersaturated to a high degree. The melting point of the compound might be lower than the boiling point of the solvent.

  • Solution:

    • Add a small amount of a more polar co-solvent to increase the solubility of the compound at elevated temperatures.

    • Ensure the solution is not overly concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

    • Try a different solvent system altogether. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective.

Problem: Poor recovery of the purified product.

  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used.

  • Solution:

    • Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation.

    • If the compound is still too soluble, consider a solvent-antisolvent recrystallization.

Problem: The purified product is still not pure enough.

  • Possible Cause: The chosen solvent may not be effective at separating the specific impurities present. The impurities may have very similar solubility profiles to the desired compound.

  • Solution:

    • Try a different recrystallization solvent or a combination of solvents.

    • Perform a second recrystallization.

    • Consider using column chromatography for a more efficient separation.

Column Chromatography

Problem: Poor separation of the compound from impurities.

  • Possible Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the components. The stationary phase may not be appropriate.

  • Solution:

    • Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • A common mobile phase for reverse-phase HPLC analysis of the hydrochloride salt is a mixture of acetonitrile, water, and an acid like phosphoric or formic acid[1]. This can be adapted for preparative chromatography.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compound is sensitive to the acidity of silica.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column. The compound may be strongly interacting with the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., acetic acid or triethylamine) can improve elution by suppressing ionization.

Data Presentation

Purification MethodTypical Solvent/Mobile PhaseExpected PurityTypical YieldNotes
RecrystallizationIsopropanol/Water>99%80-90%Effective for removing less polar impurities.
RecrystallizationToluene/n-Heptane>98.5%75-85%Good for removing more polar impurities.
Column ChromatographyAcetonitrile/Water/Acid>99.5%70-80%Highly effective for separating closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water
  • Dissolution: Dissolve the crude 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot isopropanol solution until the solution becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica gel using a slurry method with the initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with the determined mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC or HPLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Initial_Analysis Initial Purity Analysis (TLC/HPLC) Crude_Product->Initial_Analysis Decision Purity < 95%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Final_Product Pure Product (>99%) Decision->Final_Product No Purity_Check_1 Purity Analysis Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_2 Purity Analysis Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 99% Purity_Check_1->Final_Product Purity > 99% Purity_Check_2->Final_Product Pure Fractions Waste Impure Fractions/Mother Liquor Purity_Check_2->Waste Impure Fractions

References

Technical Support Center: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability assessment of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride?

A1: For long-term storage, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, such as during routine laboratory use, maintaining the compound at room temperature in a desiccator is acceptable.[2][3]

Q2: What is the appearance and solubility of this compound?

A2: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a white to almost white crystalline powder.[2][4] It is soluble in water, and slightly soluble in DMSO and methanol.[1][3]

Q3: What are the potential degradation pathways for this compound?

A3: As a hydrochloride salt containing an imine and an amide functional group, potential degradation pathways include hydrolysis and oxidation. The imine group may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring opening. The butyl chain could be a site for oxidation. Forced degradation studies are recommended to identify specific degradation products.

Q4: How can I monitor the stability of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in my formulation?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method should be able to separate the parent compound from any potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the stability profile.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or elevated temperatures.Store the compound in a tightly sealed container, in the dark, and at the recommended temperature (4°C for long-term). Use a desiccator for short-term storage at room temperature.
Decreased purity or presence of unexpected peaks in HPLC analysis Chemical degradation.Review storage conditions and handling procedures. Perform forced degradation studies to identify potential degradants and understand degradation pathways. Ensure the analytical method is stability-indicating.
Inconsistent experimental results Inconsistent sample preparation or handling. Degradation of stock solutions.Prepare fresh stock solutions for each experiment. Validate the stability of the compound in the chosen solvent system. Ensure consistent and well-documented sample preparation procedures.
Poor solubility during formulation Incorrect solvent or pH.Verify the solubility of the compound in the chosen solvent system. The hydrochloride salt form suggests better solubility in aqueous solutions. Adjusting the pH may improve solubility, but the impact on stability must be assessed.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the sample solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis for the parent peak in the chromatograms of stressed samples to ensure it is not co-eluting with any degradation products.

Stability-Indicating HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start: Obtain Compound prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (105°C, Solid) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity Analysis hplc->purity degradation_profile Identify Degradation Products purity->degradation_profile pathway Elucidate Degradation Pathways degradation_profile->pathway

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Stability Outcomes compound 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl temperature Temperature compound->temperature humidity Humidity compound->humidity light Light compound->light ph pH compound->ph oxidizing_agents Oxidizing Agents compound->oxidizing_agents degradation Degradation temperature->degradation stable Stable humidity->degradation light->degradation ph->degradation oxidizing_agents->degradation

Caption: Factors influencing compound stability.

References

Troubleshooting common issues in spirocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization reactions can stem from several factors. A systematic troubleshooting approach is recommended.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR). If starting material remains, consider increasing the reaction time or temperature.

  • Decomposition of Starting Material or Product: Spirocyclic compounds or their precursors can be sensitive to the reaction conditions. If decomposition is observed (e.g., formation of multiple unidentifiable spots on TLC), consider lowering the reaction temperature or using milder reagents.

  • Suboptimal Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of all reagents, especially the limiting reagent.

  • Catalyst Inactivity: If using a catalyst, its activity may be compromised. Ensure the catalyst is fresh and handled under the appropriate inert conditions if required. Consider screening different catalysts or increasing the catalyst loading.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Consider performing a solvent screen to identify the optimal medium for your specific transformation.

  • Workup and Purification Issues: Product loss can occur during the workup and purification steps. Check the aqueous layer for product solubility and ensure efficient extraction. During chromatography, improper solvent selection can lead to poor separation and product loss.

Q2: I am observing poor diastereoselectivity in my spiroketalization reaction. How can I control the stereochemistry at the spirocenter?

A2: Achieving high diastereoselectivity is a common challenge in spiroketal synthesis. The stereochemical outcome is often influenced by thermodynamic and kinetic factors.

  • Thermodynamic vs. Kinetic Control: Determine if your reaction is under thermodynamic or kinetic control. Thermodynamic products are the most stable, while kinetic products are formed fastest. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures or longer reaction times can lead to the thermodynamic product.

  • Catalyst/Reagent Control: The choice of catalyst or reagent can profoundly influence stereoselectivity. Chiral catalysts or auxiliaries can be employed to induce asymmetry and favor the formation of a specific diastereomer. For example, chiral iridium complexes have been used for enantioselective and diastereoselective spiroketalization.[1][2]

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the spirocyclization. Introducing bulky substituents or directing groups on the substrate can favor a specific approach of the cyclizing moiety.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A screen of different solvents is recommended.

Q3: My spirocyclic product is difficult to purify. What strategies can I employ for effective purification?

A3: The purification of spirocyclic compounds can be challenging due to the presence of diastereomers, regioisomers, or other closely related impurities.[3]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial for achieving good separation. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution. Both normal-phase and reversed-phase columns can be used depending on the polarity of the compound.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the preparative separation of natural products and can be applied to spirocyclic compounds.[4]

  • Crystallization: If your spirocyclic compound is a solid, recrystallization can be a highly effective method for purification, often providing material of high purity.

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[5] In some cases, derivatization to form diastereomeric adducts with a chiral resolving agent can facilitate separation.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in a Palladium-Catalyzed Intramolecular Spirocyclization

This guide provides a logical workflow for troubleshooting low yields in a palladium-catalyzed intramolecular Heck-type reaction, a common method for synthesizing spirocycles.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction_Completion Monitor Reaction Progress (TLC, LC-MS, NMR) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction: Increase Time/Temp Check_Reaction_Completion->Incomplete_Reaction Starting Material Remains Decomposition Decomposition Observed: Lower Temp/Use Milder Base Check_Reaction_Completion->Decomposition Side Products/ Degradation Optimize_Catalyst Optimize Catalyst System: - Screen Ligands - Vary Catalyst Loading - Check Catalyst Quality Incomplete_Reaction->Optimize_Catalyst Decomposition->Optimize_Catalyst Optimize_Solvent Optimize Solvent: - Screen Polarity - Check Solubility Optimize_Catalyst->Optimize_Solvent Workup_Issues Investigate Workup: - Check Aqueous Layer for Product - Optimize Extraction Optimize_Solvent->Workup_Issues Purification_Issues Review Purification: - Optimize Chromatography - Consider Recrystallization Workup_Issues->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: Troubleshooting workflow for low yield in spirocyclization.

Guide 2: Improving Diastereoselectivity in Spiroketal Formation

This guide outlines a decision-making process for enhancing the diastereoselectivity of a spiroketalization reaction.

Diastereoselectivity_Troubleshooting Start Poor Diastereoselectivity Analyze_Conditions Analyze Reaction Conditions Start->Analyze_Conditions Thermodynamic_vs_Kinetic Thermodynamic vs. Kinetic Control? Analyze_Conditions->Thermodynamic_vs_Kinetic Catalyst_Reagent_Screen Screen Catalysts/Reagents: - Chiral Lewis Acids - Chiral Brønsted Acids - Organocatalysts Analyze_Conditions->Catalyst_Reagent_Screen Substrate_Modification Modify Substrate: - Introduce Directing Group - Increase Steric Hindrance Analyze_Conditions->Substrate_Modification Solvent_Screen Perform Solvent Screen Analyze_Conditions->Solvent_Screen Modify_Temp Modify Temperature: - Lower for Kinetic - Higher for Thermodynamic Thermodynamic_vs_Kinetic->Modify_Temp Improved_Selectivity Improved Diastereoselectivity Modify_Temp->Improved_Selectivity Catalyst_Reagent_Screen->Improved_Selectivity Substrate_Modification->Improved_Selectivity Solvent_Screen->Improved_Selectivity

Caption: Workflow for improving diastereoselectivity in spiroketalization.

Data Presentation

Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

This table summarizes the impact of different ligands on the yield and enantioselectivity of a specific nickel-catalyzed spirocyclization reaction. This data is representative of the type of optimization that may be required.

EntryCatalystLigandSolventYield (%)ee (%)
1Ni(COD)₂SL-M004-1TBME8562
2Ni(COD)₂SL-M001-1 TBME 90 83
3Ni(COD)₂SL-M009-1TBME9769
4Ni(COD)₂(S,S)-BDPPTBME9157
5Ni(COD)₂SL-M001-1Toluene7878

Data adapted from a representative study.[6] Conditions may not be directly transferable to all substrates.

Table 2: Solvent Effects on the Yield of an Intermolecular Consecutive Double Heck Reaction

This table illustrates how the choice of solvent can dramatically affect the yield of a palladium-catalyzed reaction to form a spiro-fused indene.

EntrySolventYield (%)
1Dioxane47
2Toluene45
3DMF42
4MeCN40
5H₂O 87
6MeCN/H₂O (1:1)77
7Dioxane/H₂O (1:1)74

Data adapted from a representative study.[7] The "on-water" effect can significantly enhance reaction rates and yields in some Heck reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of pyrrolizine-derived spirooxindoles.

Materials:

  • Substituted isatin (1.0 eq)

  • L-proline (1.0 eq)

  • trans-3-benzoyl acrylic acid (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add the substituted isatin, L-proline, and trans-3-benzoyl acrylic acid in equimolar amounts.

  • Add methanol to the flask (approximately 10 mL per mmol of isatin).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that forms is isolated by vacuum filtration.

  • Wash the isolated solid with cold methanol.

  • The product is typically obtained in high purity without the need for further purification.

This is a general procedure and may require optimization for specific substrates.[5]

Protocol 2: Detailed Methodology for Diastereoselective Spiroketalization

This protocol provides a method for the iridium-catalyzed enantioselective and diastereoselective formation of spiroketals.

Materials:

  • Racemic allylic carbonate (1.0 eq)

  • [Ir(COD)Cl]₂ (2.5 mol %)

  • Chiral (P,olefin) ligand (5.0 mol %)

  • Base (e.g., Cs₂CO₃, 1.2 eq)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Ir(COD)Cl]₂ and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add the base to the catalyst mixture.

  • In a separate flask, dissolve the racemic allylic carbonate in the anhydrous solvent.

  • Add the solution of the allylic carbonate to the catalyst mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The choice of ligand, base, solvent, and temperature is critical for achieving high enantio- and diastereoselectivity and should be optimized for each substrate.[1][2]

References

Identification of side-products in 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side-products during the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

The synthesis typically involves a multi-step process starting from cyclopentanone. A common pathway includes the formation of 1-aminocyclopentanecarbonitrile, followed by hydrolysis to 1-aminocyclopentanecarboxamide. This intermediate is then acylated with valeryl chloride to yield 1-(valerylamino)cyclopentanecarboxamide, which subsequently undergoes cyclization to form the desired 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Q2: What are the most common side-products observed during this synthesis?

Based on impurity profiling of related pharmaceutical syntheses, two primary side-products of concern are:

  • 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one: A structural analog of the target compound.

  • 2-Butyl-3-nitroso-1,3-diazaspiro[4.4]non-1-en-4-one: A nitrosated derivative of the target compound.

Q3: How can I detect the presence of these side-products?

High-Performance Liquid Chromatography (HPLC) is the recommended method for detecting and quantifying both the propyl analog and the nitroso-side-product. Mass Spectrometry (MS), particularly LC-MS, can be used for confirmation by identifying the specific molecular weights of the impurities.

Troubleshooting Guides

Issue 1: Detection of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one Impurity

Symptoms:

  • A peak with a slightly shorter retention time than the main product is observed in the HPLC chromatogram.

  • Mass spectrometry analysis reveals a peak corresponding to the molecular weight of the propyl analog (C10H16N2O, MW: 180.25 g/mol ).

Root Cause: The presence of the propyl analog is most likely due to impurities in the valeryl chloride starting material. If butyryl chloride is present as an impurity, it will react in the same manner as valeryl chloride, leading to the formation of the 2-propyl analog.

Corrective and Preventive Actions (CAPA):

ActionDescription
Starting Material Qualification Source high-purity valeryl chloride from a reputable supplier. Request and verify the certificate of analysis (CoA) for the purity of the starting material, specifically looking for the absence of butyryl chloride or related C4 impurities.
In-house Quality Control Perform Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on the incoming valeryl chloride to screen for impurities before use in the synthesis.
Purification of Final Product If the propyl analog is present in the final product, it can be challenging to remove due to its structural similarity to the desired compound. Recrystallization may be attempted, but chromatographic purification might be necessary for complete removal.
Issue 2: Formation of 2-Butyl-3-nitroso-1,3-diazaspiro[4.4]non-1-en-4-one

Symptoms:

  • An unexpected peak is observed in the HPLC chromatogram, often with a different UV absorption profile.

  • Mass spectrometry analysis shows a peak corresponding to the molecular weight of the nitroso-derivative (C11H17N3O2, MW: 223.27 g/mol ).

Root Cause: This side-product is formed through the nitrosation of the amidine nitrogen in the spirocyclic ring. This reaction can occur in the presence of nitrosating agents, which can be introduced into the reaction mixture from various sources, particularly under acidic conditions.

Potential Sources of Nitrosating Agents:

SourceDescription
Reagents Nitrite impurities (e.g., sodium nitrite) in other reagents can act as a source of nitrosating agents, especially when acidified.
Solvents Recycled or low-purity solvents may contain dissolved nitrogen oxides (NOx) or other nitrosating species.
Acidic Conditions The presence of a strong acid can catalyze the formation of the active nitrosating species from trace nitrite impurities.
Cross-Contamination Use of non-dedicated equipment where nitration or nitrosation reactions were previously performed.

Corrective and Preventive Actions (CAPA):

ActionDescription
Control of Reaction pH Avoid strongly acidic conditions, especially during work-up and purification steps, if nitrite impurities are suspected.
Use of High-Purity Reagents and Solvents Utilize fresh, high-purity solvents and reagents to minimize the presence of potential nitrosating agents.
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of nitrogen oxides from air.
Quenching Agents In some cases, the addition of a nitrosating agent scavenger, such as sulfamic acid or ascorbic acid, can be employed to remove trace nitrosating species.
Purification The nitroso-side-product has different polarity compared to the target compound and can typically be removed by standard purification techniques such as column chromatography or recrystallization.

Experimental Protocols

While a detailed, publicly available, step-by-step experimental protocol for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is not readily found in the provided search results, a general procedure can be inferred from patent literature. One patent describes an improved process for the cyclization step.

Key Cyclization Step (Conceptual): An improved process for the cyclization of the diamide intermediate involves using a mixed solvent system of n-butanol and water with barium hydroxide as the base. This system is reported to reduce the formation of an unspecified by-product.

General Analytical Method for Impurity Detection:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid)

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Confirmation: LC-MS to confirm the molecular weights of the main peak and any impurity peaks.

Visualizations

Synthesis_Pathway Cyclopentanone Cyclopentanone AminoNitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->AminoNitrile Strecker Synthesis AminoAmide 1-Aminocyclopentanecarboxamide AminoNitrile->AminoAmide Hydrolysis ValerylAmide 1-(Valerylamino)cyclopentanecarboxamide AminoAmide->ValerylAmide Acylation (Valeryl Chloride) Target 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one ValerylAmide->Target Cyclization

Caption: Synthetic pathway for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Side_Product_Formation cluster_propyl Propyl Analog Formation cluster_nitroso Nitroso Side-Product Formation ValerylChloride Valeryl Chloride ButyrylChloride Butyryl Chloride (Impurity) Acylation_Propyl Acylation ButyrylChloride->Acylation_Propyl PropylAnalog 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one Acylation_Propyl->PropylAnalog Target Target Compound Nitrosation Nitrosation Target->Nitrosation NitrosatingAgent Nitrosating Agent (e.g., from NaNO2/Acid) NitrosatingAgent->Nitrosation NitrosoProduct 2-Butyl-3-nitroso-1,3-diazaspiro[4.4]non-1-en-4-one Nitrosation->NitrosoProduct

Caption: Formation pathways for common side-products.

Troubleshooting_Workflow Start Impurity Detected in Final Product CheckMW Check Molecular Weight (MS) Start->CheckMW PropylAnalog MW matches Propyl Analog CheckMW->PropylAnalog Yes NitrosoProduct MW matches Nitroso-Product CheckMW->NitrosoProduct No, check another MW Unknown Unknown Impurity CheckMW->Unknown No match ActionPropyl Action: Qualify Valeryl Chloride for Butyryl Impurities PropylAnalog->ActionPropyl ActionNitroso Action: Investigate Sources of Nitrosating Agents (Reagents, Solvents) NitrosoProduct->ActionNitroso ActionUnknown Action: Isolate and Characterize (e.g., NMR, MS/MS) Unknown->ActionUnknown

Caption: A logical workflow for troubleshooting detected impurities.

Technical Support Center: Catalyst Selection for Efficient Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during catalyst selection for spirocyclization reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for spirocyclization, and how do I choose a starting point?

A1: Spirocyclization reactions are catalyzed by three primary classes of catalysts: metal complexes, organocatalysts, and biocatalysts. The optimal choice depends on the substrate, the desired transformation, and required stereocontrol.

  • Metal Catalysts: Metals like Nickel, Palladium, Gold, Silver, Iron, and Iridium are widely used.[1][2][3][4][5] They are highly versatile and can be tuned for reactivity and selectivity by modifying their ligand sphere.[3] Gold and Silver catalysts, for instance, are effective π-acids for activating alkynes in dearomatizing spirocyclizations.[1][6] Nickel catalysts have shown excellent performance in the enantioselective synthesis of spirocycles containing all-carbon quaternary centers.[3]

  • Organocatalysts: These are small, metal-free organic molecules that can promote stereoselective transformations. Chiral phosphoric acids (CPAs) and proline derivatives are common examples used to achieve high enantioselectivity under mild conditions.[7] They are often preferred for their lower toxicity and cost compared to some transition metals.

  • Biocatalysts: Enzymes, such as P450 monooxygenases, offer unparalleled stereocontrol in constructing complex spirocyclic architectures under environmentally benign conditions (mild temperature and pH).[8] Biocatalysis is particularly powerful for dearomative spirocyclization reactions.[8]

Q2: How does the choice of ligand impact my metal-catalyzed spirocyclization reaction?

A2: In metal catalysis, ligands are critical for controlling the catalyst's performance. They directly influence the steric and electronic environment of the metal center, which in turn affects reactivity, stability, and, most importantly, selectivity.[9][10] For asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity.[3][11] For example, in nickel-catalyzed spirocyclization, different Mandyphos ligands were found to provide complementary performance, with one ligand giving a higher yield and another providing better enantiomeric excess (ee).[3] The hydrolysis or transformation of ligands under reaction conditions can also significantly affect catalytic activity.[12]

Q3: How critical is solvent selection for the success of my spirocyclization reaction?

A3: Solvent choice is a critical parameter that is sometimes overlooked.[13] Solvents can have a profound impact on catalyst performance by influencing catalyst solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism.[13][14] For instance, a screen of solvents for an iron-catalyzed dearomative spirocyclization found that while the reaction proceeded in several solvents, it was most efficient in dichloroethane (DCE).[5] Polar solvents can sometimes lead to early transition states, reducing the impact of a chiral ligand and lowering enantioselectivity.[13]

Q4: When is a biocatalytic approach most suitable for spirocyclization?

A4: A biocatalytic approach is most suitable when exceptionally high levels of stereocontrol are required for constructing complex molecules.[8] Enzymes operate under mild, sustainable conditions and can catalyze transformations that are challenging to achieve with traditional chemical catalysts.[8] They are particularly advantageous for the dearomative spirocyclization of sensitive substrates like indoles.[8] However, challenges can include substrate scope limitations and the need for enzyme engineering to optimize performance for non-natural substrates.[8]

Section 2: Troubleshooting Guides

Problem: Low Reaction Yield or Stalled Reaction

Q: My spirocyclization reaction is giving a low yield or has stalled before completion. What are the common causes and how can I improve the outcome?

A: Low yield or a stalled reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Potential CauseSuggested Solution
Catalyst Inactivity/Decomposition • Ensure the catalyst is handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).• Verify the purity and integrity of the catalyst and ligands.• Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[15]
Sub-optimal Reaction Conditions Temperature: Screen a range of temperatures. Some reactions require elevated temperatures for efficient conversion, while others may suffer from catalyst decomposition if overheated.[5]• Concentration: Adjust the concentration of the reactants; sometimes higher dilution can prevent side reactions.
Poor Substrate Reactivity • The electronic or steric properties of the substrate may be unfavorable. Electron-poor substrates, for example, have been observed to result in lower enantioselectivity in some Ni-catalyzed systems.[3]• Consider modifying the substrate by changing protecting groups or substituents to enhance reactivity.
Inappropriate Solvent • The chosen solvent may not be optimal for solubility or reactivity.[13][14]• Perform a solvent screen with a range of polarities and coordinating abilities (e.g., THF, Toluene, DCE, TBME).[3][5]
Presence of Inhibitors • Ensure all reagents and solvents are pure and dry. Water or other impurities can poison sensitive catalysts.[12][16]• Use freshly distilled solvents and purified reagents.

Problem: Poor Stereoselectivity (Low ee% or dr)

Q: I am observing poor enantioselectivity (ee) or diastereoselectivity (dr) in my asymmetric spirocyclization. What parameters should I screen to improve it?

A: Achieving high stereoselectivity often requires fine-tuning of multiple reaction parameters, with the chiral influence being paramount.

Parameter to OptimizeSuggested Action
Chiral Ligand/Catalyst • This is the most critical factor. Screen a library of structurally diverse chiral ligands (for metal catalysts) or different organocatalysts.[3][7]• For example, switching from ligand SL-M001-1 to SL-M009-1 in a Ni-catalyzed reaction showed complementary performance for different ring sizes.[3]• Even small modifications to the catalyst structure can have a large impact.
Solvent • The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[13]• Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, CH2Cl2). In one study, the lowest enantioselectivities were seen in solvents that were either basic or polar.[13]
Temperature • Lowering the reaction temperature often increases stereoselectivity by reducing the available thermal energy, making the lower-energy transition state that leads to the major enantiomer even more favored.[7][17]
Additives • Co-catalysts or additives (e.g., Brønsted or Lewis acids) can influence the reaction pathway and stereochemical outcome.[7]• In one case, the addition of acetic acid was beneficial for the reaction.
Counterion Effects • In reactions involving charged intermediates, the nature of the counterion (from the catalyst or an additive) can play a significant role in the stereodetermining step.

Problem: Formation of Undesired Byproducts

Q: My reaction is forming a significant amount of a rearranged product or other byproduct instead of the desired spirocycle. How can I suppress this?

A: The formation of byproducts often occurs when a competing reaction pathway is kinetically accessible. The key is to favor the desired spirocyclization pathway by careful catalyst and condition selection.

Byproduct TypeStrategy for Suppression
Aromatic Rearrangement Product • The synthesis of spiroindolines, for example, can be difficult due to rapid 1,2-migration to restore aromaticity.[18]• A catalyst that promotes a rapid intramolecular cyclization can outcompete the rearrangement. Judicious choice of catalyst is key; for example, Ag(I) can favor spirocyclization while Au(I) might promote a rearrangement to a carbazole.[1][6]
Ring-Opened Product • This can occur if the spirocyclic product is unstable under the reaction conditions.[3]• Try lowering the reaction temperature or reducing the reaction time.• A milder workup procedure may also be necessary. For instance, δ-valerolactone-derived spirocycles were found to be unstable to the acidic hydrolysis conditions used for workup.[3]
Intermolecular Reaction Products • If intermolecular side reactions are an issue, running the reaction at a lower concentration (higher dilution) can favor the desired intramolecular spirocyclization.

Section 3: Data Tables & Experimental Protocols

Data Presentation

Table 1: Catalyst and Ligand Effects on a Ni-Catalyzed Lactone α-Spirocyclization [3]

EntryCatalystLigandBaseSolventYield (%)ee (%)
1Ni(COD)₂SL-M001-1LHMDSTBME9083
2Ni(COD)₂SL-M009-1LHMDSTBME9769
3Ni(COD)₂(S,S)-BDPPLHMDSTBME8510

Reaction conditions: Ni(COD)₂ (10 mol%), Ligand (12 mol%), LHMDS (1.2 equiv), PhBr (1.2 equiv), TBME solvent, at 23 °C.

Table 2: Solvent Effects on an Iron-Catalyzed Dearomative Spirocyclization [5]

EntrySolventTemperature (°C)Yield (%)
1DCE8096
2Toluene8079
3Dioxane8073
4MeCN8065
5THF8051
6DCE6065

Reaction conditions: Isocyanide substrate (1.0 equiv), α-diazo ester (1.1 equiv), Bu₄N[Fe(CO)₃NO] (5 mol%) in solvent (0.1 M).

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization [3][16]

  • Preparation: In a nitrogen-filled glovebox, add Ni(COD)₂ (10 mol%) and the chiral ligand (e.g., SL-M001-1, 12 mol%) to a flame-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add dry, deoxygenated solvent (e.g., TBME, to achieve a 0.1 M concentration) and stir the mixture at room temperature for 15-30 minutes.

  • Reagent Addition: Add the lactone substrate (1.0 equiv) and the aryl halide (e.g., PhBr, 1.2 equiv).

  • Initiation: Add the base (e.g., LHMDS, 1.2 equiv) dropwise to the solution.

  • Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., 23 °C) for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Iron-Catalyzed Dearomative Spirocyclization of Isocyanides [5]

  • Preparation: To an oven-dried vial containing a stir bar, add the tryptamine-derived isocyanide substrate (1.0 equiv) and the catalyst, Bu₄N[Fe(CO)₃NO] (5 mol%).

  • Solvent and Reagent Addition: Add dry solvent (e.g., DCE, to achieve a 0.1 M concentration). To this solution, add the α-diazo ester (1.1 equiv).

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir for the required duration (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to isolate the spiroindolenine product.

Section 4: Visual Guides

Troubleshooting_Workflow problem problem check check action action result result start Low Yield / Stalled Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Screen Reaction Conditions (Temp, Concentration) start->check_conditions check_reagents Verify Reagent Purity & Solvent start->check_reagents check_catalyst->start Degraded? increase_loading Increase Catalyst Loading check_catalyst->increase_loading Activity OK? optimize_temp Optimize Temperature check_conditions->optimize_temp purify_reagents Use Purified Reagents/Solvent check_reagents->purify_reagents Impurities suspected? improved Yield Improved increase_loading->improved no_change No Improvement increase_loading->no_change optimize_temp->improved optimize_temp->no_change purify_reagents->improved purify_reagents->no_change no_change->check_conditions

Caption: A general troubleshooting workflow for addressing low yield in spirocyclization reactions.

Catalyst_Selection_Tree question question category category catalyst catalyst start Define Transformation q_stereo Asymmetric Synthesis? start->q_stereo cat_chiral Chiral Catalysis q_stereo->cat_chiral Yes cat_achiral Achiral/Racemic q_stereo->cat_achiral No q_substrate Substrate Type? sub_alkyne Alkyne Activation q_substrate->sub_alkyne Ynone sub_dearom Dearomatization q_substrate->sub_dearom Indole sub_lactone Lactone α-Func. q_substrate->sub_lactone Lactone res_organo Chiral Organocatalyst (e.g., CPA) cat_chiral->res_organo res_metal Chiral Metal Complex (e.g., Ni/Mandyphos) cat_chiral->res_metal res_bio Biocatalyst (Enzyme) cat_chiral->res_bio cat_achiral->q_substrate res_pi_acid π-Acidic Metal (Au, Ag) sub_alkyne->res_pi_acid res_fe Iron Catalyst sub_dearom->res_fe sub_lactone->res_metal

Caption: A decision tree to guide initial catalyst selection based on reaction type.

Catalytic_Cycle catalyst catalyst intermediate intermediate Ni0 Ni(0)L NiII_A LNi(II)(Ar)(X) Ni0->NiII_A Oxidative Addition NiII_B Imine Complex C NiII_A->NiII_B C-N Addition NiII_B->Ni0 Reductive Elimination product N-Aryl Imine Product NiII_B->product reagents Ar-X reagents->NiII_A reagents2 Lactone Enolate reagents2->NiII_B

Caption: A simplified catalytic cycle for a Ni-catalyzed α-spirocyclization of lactones.[3]

References

Challenges in the scale-up production of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Production

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Frequently Asked Questions (FAQs)

Q1: What is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and what are its primary applications?

A1: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a key building block for angiotensin II receptor antagonists like Irbesartan and the dual endothelin angiotensin receptor antagonist Sparsentan, which are used to treat hypertension and other cardiovascular conditions.[3][4][5]

Q2: What is the common synthetic route for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

A2: The synthesis generally starts from cyclopentanone. A common pathway involves the formation of 1-aminocyclopentyl cyanide, followed by hydrolysis of the nitrile group to an amide, acylation with valeryl chloride, and subsequent cyclization to yield the final spiroheterocycle.[6]

Q3: Is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one commercially available?

A3: Yes, the hydrochloride salt of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is commercially available from various chemical suppliers.[1][7][8] It is typically supplied as a white to off-white crystalline powder with a purity of ≥98.0%.[1][5]

Q4: What are the typical physical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride?

A4: The hydrochloride salt has a molecular formula of C₁₁H₁₈N₂O·HCl and a molecular weight of approximately 230.74 g/mol .[1][9] It has a melting point in the range of 235 - 240 °C.[1]

Q5: What are the main safety considerations when handling this compound?

A5: According to GHS classifications, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is harmful if swallowed and causes serious eye irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Low Yields

Q: We are experiencing low overall yield in the synthesis. Which steps are most critical for optimization?

A: Low yields can often be attributed to incomplete reactions or the formation of side products, particularly during the hydrolysis and cyclization steps. The synthesis of the spiroheterocycle is often a critical part of the overall process.[6] Consider the following:

  • Hydrolysis: Ensure the hydrolysis of 1-aminocyclopentyl cyanide is complete. Incomplete hydrolysis will lead to impurities that are difficult to remove later. The choice of acidic or alkaline conditions can impact the reaction efficiency and by-product profile.[6]

  • Acylation: The reaction with valeryl chloride should be carried out at low temperatures (e.g., below -10 °C) to minimize the formation of over-acylated by-products.[6]

  • Cyclization: The cyclization step is highly sensitive to reaction conditions. An improved process suggests using a mixed solvent system of n-butanol and water with barium hydroxide as a catalyst to reduce the formation of by-products.[6]

Impurity Profile

Q: We are observing significant impurities in our final product after the cyclization step. What are the likely side products and how can we minimize them?

A: Impurities often arise from incomplete reactions or side reactions. On a large scale, purification methods like column chromatography can be tedious and inefficient.[4][11]

  • Incomplete Cyclization: The immediate precursor to the final product may remain if the cyclization is not driven to completion. Ensure optimal reaction time and temperature for the cyclization step.

  • Side Products from Acylation: Diacylation or other side reactions with valeryl chloride can occur. Controlling the stoichiometry and temperature during this step is crucial.

  • By-product 5: One patent mentions a specific by-product (referred to as "by-product 5") that can be minimized by using an n-butanol-water-barium hydroxide system for cyclization.[6]

The following table summarizes potential impurities and mitigation strategies:

Potential Impurity Source Mitigation Strategy
Unreacted 1-aminocyclopentanecarboxamideIncomplete acylationEnsure dropwise addition of valeryl chloride at low temperature; allow sufficient reaction time.
Diacylated intermediateNon-selective acylationMaintain low temperatures (below -10 °C) during acylation; control stoichiometry of valeryl chloride.[6]
Uncyclized diamide precursorIncomplete cyclizationOptimize cyclization conditions (catalyst, solvent, temperature); consider using Ba(OH)₂ in an n-butanol/water system.[6]
Hydrolysis by-productsInstability of intermediatesProcess intermediates directly without prolonged storage; control pH and temperature.
Reaction Monitoring and Control

Q: How can we effectively monitor the progress of the key reaction steps during scale-up?

A: Effective reaction monitoring is critical for consistency and yield.

  • Thin-Layer Chromatography (TLC): Useful for quick qualitative checks of reaction completion and impurity formation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products. An HPLC method of analysis is mentioned for related processes.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile intermediates and by-products.

  • In-situ Infrared (IR) Spectroscopy: Can be a powerful tool for real-time monitoring of the disappearance of starting material functional groups and the appearance of product functional groups.

Scale-up Challenges

Q: What are the primary challenges when scaling up the production of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

A: Scaling up presents several challenges:

  • Exothermic Reactions: The acylation with valeryl chloride is likely exothermic. Efficient heat management is crucial to maintain the low temperatures required to prevent side reactions.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is essential, especially during the addition of reagents and in two-phase reaction systems.

  • Purification: As mentioned, traditional purification methods like column chromatography are not ideal for large quantities.[4][11] Developing an efficient crystallization or extraction procedure for the final product is key.

  • Safety: Handling reagents like valeryl chloride and managing potential exotherms requires robust safety protocols and appropriately engineered reactor systems.

Experimental Protocols

The following is a generalized experimental protocol based on literature descriptions.[6] Researchers should optimize these conditions for their specific equipment and scale.

Step 1: Hydrolysis of 1-Aminocyclopentyl Cyanide

  • Dissolve 1-aminocyclopentyl cyanide in a mixed solvent of an alcohol (e.g., methanol, ethanol) and water.

  • Add a base (e.g., NaOH, KOH, Ba(OH)₂) and stir the mixture at a controlled temperature until the hydrolysis to 1-aminocyclopentanecarboxamide is complete (monitor by TLC or HPLC).

Step 2: Acylation with Valeryl Chloride

  • Without isolating the product from Step 1, cool the reaction mixture to below -10 °C.

  • Slowly add valeryl chloride dropwise, maintaining the low temperature to control the exothermic reaction and prevent side product formation.

  • Stir the reaction mixture until the acylation is complete.

Step 3: Cyclization to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

  • To the crude diamide from Step 2, add n-butanol and a solution of barium hydroxide in water.

  • Heat the mixture to reflux and maintain for several hours until the cyclization is complete (monitor by HPLC).

  • Upon completion, cool the reaction mixture and proceed with extraction and purification. The product can be isolated and purified by crystallization, potentially after conversion to its hydrochloride salt.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one A Cyclopentanone B 1-Aminocyclopentyl Cyanide A->B Strecker Synthesis C 1-Aminocyclopentanecarboxamide B->C Alkaline Hydrolysis D Diamide Intermediate C->D Acylation with Valeryl Chloride (<-10°C) E 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one D->E Cyclization (Ba(OH)2, n-BuOH/H2O)

Caption: General synthetic route for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Troubleshooting Logic Diagram

G Start Low Yield or High Impurity? Check_Hydrolysis Check Hydrolysis Step: - Incomplete reaction? - By-products? Start->Check_Hydrolysis Yes End Process Optimized Start->End No Check_Acylation Check Acylation Step: - Temperature > -10°C? - Incorrect stoichiometry? Check_Hydrolysis->Check_Acylation No Issue Optimize_Hydrolysis Optimize Hydrolysis: - Adjust base concentration - Increase reaction time Check_Hydrolysis->Optimize_Hydrolysis Problem Found Check_Cyclization Check Cyclization Step: - Inefficient catalyst/solvent? - Incomplete reaction? Check_Acylation->Check_Cyclization No Issue Optimize_Acylation Optimize Acylation: - Improve cooling efficiency - Slow reagent addition Check_Acylation->Optimize_Acylation Problem Found Optimize_Cyclization Optimize Cyclization: - Use Ba(OH)2 in n-BuOH/H2O - Monitor closely Check_Cyclization->Optimize_Cyclization Problem Found Check_Cyclization->End No Issue Optimize_Hydrolysis->End Optimize_Acylation->End Optimize_Cyclization->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Development of analytical methods for purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of analytical methods for the purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

A1: The primary analytical techniques for purity assessment of this active pharmaceutical ingredient (API) include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][][3] HPLC and GC are powerful for separating impurities, while MS and NMR are used for structural elucidation and identification of the main component and any impurities.[1][]

Q2: What are the potential sources of impurities in 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one?

A2: Impurities can originate from various stages of the manufacturing process.[1] These can include starting materials, intermediates, by-products from the synthesis, and degradation products formed during storage. Given its structure as a spiro-heterocyclic compound, potential impurities could arise from incomplete cyclization, side reactions involving the butyl group, or degradation of the diazaspiro ring.

Q3: How can I identify unknown impurities detected during analysis?

A3: Identification of unknown impurities typically involves a combination of techniques. Hyphenated techniques like LC-MS and GC-MS are invaluable for obtaining both chromatographic separation and mass spectral data of the impurity.[1] High-resolution mass spectrometry (HR-MS) can provide the elemental composition of the impurity.[4] For definitive structural elucidation, isolation of the impurity followed by NMR spectroscopy is often necessary.[1]

Q4: What are the regulatory standards for API purity?

A4: Regulatory agencies like the FDA and EMA have stringent requirements for API purity.[5] The acceptable level of impurities is determined by the dose of the drug and the toxicity of the impurity. It is crucial to identify and quantify all impurities present at levels above the reporting threshold and to characterize any that are above the identification threshold as outlined in ICH guidelines (e.g., ICH Q3A).

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting) for the main peak.

  • Possible Causes:

    • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, causing tailing.

    • Column Degradation: The column may be losing its stationary phase.

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

    • Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.

    • Use a Different Column: Consider a column with a different stationary phase or one that is end-capped.

    • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

Problem: Inconsistent retention times.

  • Possible Causes:

    • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

    • Flow Rate Fluctuation: Issues with the pump, such as leaks or air bubbles.[6][7]

    • Temperature Variation: Fluctuations in the column temperature.[7]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7]

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement of all components and degas the mobile phase before use.

    • Check the Pump: Purge the pump to remove air bubbles and check for any leaks in the system.[6]

    • Use a Column Oven: Maintain a constant and controlled column temperature.[7]

    • Increase Equilibration Time: Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analysis.

Mass Spectrometry (MS) Analysis

Problem: Difficulty in obtaining a clear molecular ion peak ([M+H]⁺).

  • Possible Causes:

    • In-source Fragmentation: The compound may be fragmenting in the ion source before detection.

    • Ionization Suppression: Matrix components in the sample may be interfering with the ionization of the analyte.

    • Incorrect Ionization Mode: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound.

  • Solutions:

    • Optimize Ion Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation.

    • Improve Sample Preparation: Use a more effective sample clean-up method to remove interfering matrix components.

    • Try a Different Ionization Source: If using ESI, consider trying APCI, or vice-versa, to see which provides a better response for the molecular ion.

Data Presentation

Table 1: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂O[8]
Molecular Weight194.27 g/mol [8]
IUPAC Name2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one[8]
CAS Number138402-05-8[8]

Table 2: Potential Impurities and their Expected [M+H]⁺ in Mass Spectrometry

Potential ImpurityStructureExpected [M+H]⁺
Starting Material: 1-amino-1-cyanocyclopentaneC₆H₁₀N₂111.09
By-product: Unreacted ValerimidateC₅H₁₁NO102.09
Degradation Product: Hydrolyzed ProductC₁₁H₂₀N₂O₂213.15

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Gas Chromatography (GC) Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 260 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection: 1 µL, split ratio 20:1

  • Sample Preparation: Dissolve 50 mg of the compound in 1 mL of Dimethyl sulfoxide (DMSO).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample 2-Butyl-1,3-diazaspiro [4.4]non-1-en-4-one Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC GC_MS GC-MS Dissolution->GC_MS NMR NMR Dissolution->NMR Purity Purity Assessment (% Area) HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID GC_MS->Impurity_ID Structure_Verification Structure Verification NMR->Structure_Verification Report Final Report Purity->Report Impurity_ID->Report Structure_Verification->Report

Caption: General experimental workflow for purity testing.

Troubleshooting_Flow Start Analytical Issue Encountered Check_Method Verify Method Parameters Start->Check_Method Check_System Inspect Analytical System Start->Check_System Check_Sample Evaluate Sample Preparation Start->Check_Sample Isolate_Variable Isolate and Test One Variable Check_Method->Isolate_Variable Check_System->Isolate_Variable Check_Sample->Isolate_Variable Consult_Expert Consult Senior Scientist Isolate_Variable->Consult_Expert Failure Resolved Issue Resolved Isolate_Variable->Resolved Success Consult_Expert->Isolate_Variable

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Irbesartan, a potent angiotensin II receptor antagonist, is a critical process in the manufacturing of this widely used antihypertensive drug. A key strategic decision in its synthesis lies in the choice of intermediates and the corresponding synthetic route. This guide provides an objective comparison of the traditional intermediate, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, with alternative intermediates utilized in different synthetic strategies. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by experimental data from published literature and patents.

Executive Summary

The synthesis of Irbesartan typically involves the coupling of a biphenyl component with a heterocyclic moiety. The traditional and most established route utilizes the pre-formed spiro-intermediate, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one . This intermediate is then alkylated with a substituted bromomethylbiphenyl derivative, followed by the formation of the crucial tetrazole ring from a nitrile precursor, often using potentially hazardous azide reagents.

Alternative strategies have emerged to address the safety and efficiency concerns associated with the traditional route. A prominent alternative involves a Suzuki coupling reaction , where the biphenyl bond is formed late in the synthesis. This approach utilizes intermediates such as 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one and a corresponding boronic acid derivative, thereby avoiding the use of highly toxic azides in the final steps.

More recently, innovative routes starting from simple and inexpensive materials like glycine methyl ester have been developed. This strategy focuses on building the core structure in a more convergent and cost-effective manner, offering a greener and potentially more scalable alternative.

This guide will delve into the specifics of each of these synthetic pathways, presenting a comparative analysis of their respective intermediates and methodologies.

Comparison of Key Intermediates and Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes to Irbesartan, highlighting the performance of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one versus alternative intermediates.

Table 1: Traditional Azide-Based Route

IntermediateReaction StepReagents & ConditionsYield (%)Purity (%)Reference
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-oneAlkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileNaH, DMF--[1]
2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-oneTetrazole formationTributyltin azide, xylene, reflux, 66h--[1]
2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-oneTetrazole formationSodium azide, piperazine dihydrochloride, xylene, reflux, 7h-96[2]
2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3 diazaspiro[4.4]non-1-ene-4-oneTetrazole formationTributyl tin azide, o-xylene, reflux, 80h86-[3]

Table 2: Suzuki Coupling Route

IntermediateReaction StepReagents & ConditionsYield (%)Purity (%)Reference
2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-oneSuzuki Coupling with 2-(5-(1-trityl-1H-tetrazole))phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Water--[4]
2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochlorideAlkylation with 4-bromobenzyl bromideKOH, Toluene/Water9494[4]
5-Phenyl-1H-tetrazoleTritylationTrityl chloride, Et₃N, THF9494[4]
5-phenyl-1-trityl-1H-tetrazoleBorylationn-BuLi, Tri-isopropyl borate, THF9294.5[4]

Table 3: Glycine Methyl Ester Route

Starting MaterialKey IntermediateOverall Yield (%)Purity (%)Reference
Glycine methyl ester4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile54.2 (in 4 steps)98.4[5]

Experimental Protocols

1. Traditional Azide-Based Route: Tetrazole Formation

  • Method: A mixture of 2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[2][2]-non-1-en-4-one (10 g), sodium azide (7.7 g), and piperazine dihydrochloride (7.5 g) in xylene (30 ml) is refluxed for 7 hours with stirring.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with a 5% NaOH solution. The combined alkaline solution is washed with toluene or xylene, and the aqueous phase is neutralized to a pH of 6.5 using concentrated HCl.

  • Isolation: The resulting suspension is stirred for 3 hours at room temperature and filtered to obtain Irbesartan.[2]

2. Suzuki Coupling Route: Synthesis of 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one

  • Method: To a vigorously stirred mixture of 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride (IRB-01), 4-bromobenzyl bromide, and a phase transfer catalyst in toluene, an aqueous solution of a base (e.g., KOH or NaOH) is added. The reaction is monitored by TLC.

  • Work-up: After completion, the phases are separated, and the aqueous phase is extracted with toluene. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and evaporated under reduced pressure.[4]

3. Glycine Methyl Ester Route

  • Overview: This route involves a four-step synthesis starting from glycine methyl ester to produce the key intermediate, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile. The process is designed to be cost-effective and avoids the use of highly toxic cyanides in the initial steps. A scale-up of this route has been successfully performed on a 200 g scale.[5] The final cyclization to form the tetrazole ring would then proceed via an azide-based method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways for Irbesartan using the different intermediates.

Traditional Azide-Based Route cluster_start Starting Materials 2_butyl_spiro 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one cyano_intermediate 2-n-butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one 2_butyl_spiro->cyano_intermediate Alkylation biphenyl_bromide 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile biphenyl_bromide->cyano_intermediate Irbesartan Irbesartan cyano_intermediate->Irbesartan Tetrazole Formation (e.g., NaN3)

Caption: Traditional synthetic route to Irbesartan.

Suzuki Coupling Route cluster_intermediates Key Intermediates bromo_intermediate 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one trityl_Irbesartan Trityl-Protected Irbesartan bromo_intermediate->trityl_Irbesartan Suzuki Coupling (Pd catalyst) boronic_acid 2-(5-(1-trityl-1H-tetrazole))phenylboronic acid boronic_acid->trityl_Irbesartan Irbesartan Irbesartan trityl_Irbesartan->Irbesartan Deprotection

Caption: Suzuki coupling approach for Irbesartan synthesis.

Glycine_Methyl_Ester_Route glycine_ester Glycine Methyl Ester key_intermediate 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile glycine_ester->key_intermediate 4 Steps (Acylation, Amidation, Cyclization, Alkylation) Irbesartan Irbesartan key_intermediate->Irbesartan Tetrazole Formation (NaN3)

Caption: Cost-effective route starting from Glycine Methyl Ester.

Discussion and Conclusion

The choice of synthetic route for Irbesartan production is a multifaceted decision involving considerations of cost, safety, efficiency, and environmental impact.

The traditional azide-based route , while well-established, presents significant safety concerns due to the use of potentially explosive and toxic azide reagents, particularly organotin azides.[1] The long reaction times and high temperatures often required for the tetrazole formation can also be disadvantageous for large-scale production.

The Suzuki coupling route offers a significant safety advantage by avoiding the late-stage use of hazardous azides.[4] The formation of the biphenyl bond via a palladium-catalyzed cross-coupling reaction is a robust and well-understood transformation. While the synthesis of the boronic acid intermediate adds steps to the overall sequence, the improved safety profile and potentially milder reaction conditions make this an attractive alternative for industrial applications.

The emerging glycine methyl ester route presents a compelling case from a cost and sustainability perspective.[5] By utilizing an inexpensive and readily available starting material and avoiding highly toxic reagents in the early stages, this pathway has the potential to significantly reduce the overall cost of manufacturing. The reported high overall yield and purity for the key intermediate are promising for its industrial viability.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two hypothetical, yet realistic, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The information presented is based on established principles of HPLC method validation as outlined by the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a practical reference for developing and validating analytical methods for this compound and related structures.

Introduction to Analytical Methods

The accurate and precise quantification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is critical for quality control in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. In this guide, we compare two distinct reversed-phase HPLC methods:

  • Method A: Isocratic Elution: A straightforward and robust method utilizing a constant mobile phase composition. This approach is often favored for its simplicity and reproducibility in routine quality control settings.

  • Method B: Gradient Elution: A more advanced method where the mobile phase composition is altered during the analytical run. This technique is particularly useful for separating the main compound from potential impurities with different polarities and can often lead to shorter analysis times.

Comparative Analysis of Validation Parameters

The performance of both HPLC methods was assessed based on standard validation parameters. The following table summarizes the hypothetical experimental data obtained for each method.

Validation ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 120Defined by linearity
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.6%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.15S/N ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 1.00.5S/N ratio ≥ 10:1
Specificity No interference from placeboNo interference from placebo and known impuritiesNo co-elution at the analyte peak
Retention Time (min) 4.83.5Consistent
Total Run Time (min) 107-

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Isocratic HPLC Method
  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one was prepared in the mobile phase. Working standards were prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: A placebo blend was spiked with the active pharmaceutical ingredient (API) to achieve a final concentration within the linear range of the method.

Method B: Gradient HPLC Method
  • Chromatographic System: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-5.5 min: 90% B

    • 5.5-6 min: 90% to 30% B

    • 6-7 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one was prepared in a 50:50 mixture of Mobile Phase A and B. Working standards were prepared by diluting the stock solution to concentrations ranging from 0.5 to 120 µg/mL.

  • Sample Preparation: A placebo blend was spiked with the API and known impurities to assess specificity and accuracy.

Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Start Validation Protocol Dev->Start Finalized Method Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Report Robustness->End

Caption: Logical workflow for HPLC method validation.

Conclusion

Both the isocratic (Method A) and gradient (Method B) HPLC methods are suitable for the quantitative analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

  • Method A is simple, robust, and well-suited for routine quality control where the primary goal is the quantification of the main compound.

  • Method B offers a shorter analysis time and superior sensitivity (lower LOD and LOQ). Its gradient nature also provides a greater capability to separate the main analyte from potential impurities, making it a more powerful tool for stability studies and impurity profiling.

The choice between the two methods will depend on the specific application. For high-throughput analysis and detailed impurity investigations, Method B is the recommended approach. For routine assays where simplicity and cost-effectiveness are priorities, Method A remains a viable option.

Spectroscopic Data for Isomers of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data to compare the isomers of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one has proven unsuccessful, precluding the creation of a detailed comparative guide for researchers, scientists, and drug development professionals.

The primary isomer of interest is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. The potential for tautomerism exists, which would give rise to the isomer 2-Butyl-1,3-diazaspiro[4.4]non-2-en-4-one. Tautomers are structural isomers of chemical compounds that readily interconvert. The study of such isomers is crucial for understanding reaction mechanisms, chemical reactivity, and for the unambiguous characterization of molecules. In principle, spectroscopic techniques such as NMR and IR should be able to distinguish between these tautomeric forms.

However, despite extensive searches, no experimental data has been located for the individual tautomers. Chemical suppliers list the compound, and some indicate the availability of spectroscopic data upon purchase, but this information is not publicly accessible. Without this fundamental data, a quantitative comparison in the form of structured tables, as well as the corresponding detailed experimental protocols, cannot be compiled.

A logical workflow for the characterization of such isomers, had the data been available, would involve the synthesis of the compound, followed by separation or in-situ analysis of the isomeric forms using various spectroscopic methods.

experimental_workflow Hypothetical Workflow for Isomer Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization ms Mass Spectrometry synthesis->ms Characterization comparison Comparison of Spectroscopic Data of Isomers nmr->comparison ir->comparison ms->comparison structure Structure Elucidation of Isomers comparison->structure

Caption: Hypothetical workflow for the synthesis and spectroscopic characterization of isomers.

For researchers actively working on this compound or related spirocyclic systems, the generation and publication of detailed spectroscopic data for any existing isomers would be a valuable contribution to the chemical community. This would enable a deeper understanding of the structural and electronic properties of these molecules and facilitate further research and development. At present, however, the lack of accessible data prevents a comparative analysis.

Alternative synthetic pathways to the Irbesartan spiro intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternative Synthetic Pathways for the Irbesartan Spiro Intermediate

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Irbesartan, a widely prescribed antihypertensive drug, features a unique spirocyclic intermediate that has been the subject of various synthetic explorations aimed at improving yield, reducing costs, and enhancing safety and environmental profiles. This guide provides a comparative analysis of alternative synthetic pathways to the crucial Irbesartan spiro intermediate, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile and its precursors.

Comparative Analysis of Synthetic Pathways

Several distinct strategies for the synthesis of the Irbesartan spiro intermediate have been developed since its initial production. These routes vary in their starting materials, key reactions, and overall efficiency. Below is a summary of the most notable pathways with their reported quantitative data.

PathwayKey Starting MaterialsKey ReactionsOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Original Sanofi Route Tetramethylene glycine ethyl ester, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileImidate condensation, AlkylationNot explicitly stated for intermediateNot explicitly statedEstablished and well-documentedUse of potentially hazardous reagents
Dr. Reddy's Laboratories Route n-Pentanoyl cycloleucine, 2-(4-aminomethyl phenyl) benzonitrileAmide coupling, Acid-catalyzed cyclizationNot explicitly stated for intermediateNot explicitly statedConvergent synthesisRequires preparation of specialized starting materials
Beijing University of Chemical Technology (BUCT) Route Glycine methyl ester, 1,4-dihalobutane, 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrileAcylation, Aminolysis, Alkylation, Cyclization54.298.4Low-cost starting material, avoids highly toxic cyanides[1][2]Multi-step process
Suzuki Coupling Route 2-Butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one, (2'-cyano-[1,1'-biphenyl]-4-yl)boronic acidSuzuki-Miyaura cross-couplingHigh (step-specific)Not explicitly statedEfficient C-C bond formation for the biphenyl moiety[3][4]Requires organometallic reagents and catalysts
Improved Route Avoiding Tin Reagents 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochlorideN-alkylation, Debenzylation66 (for final Irbesartan)99.6 (for final Irbesartan)Avoids toxic tributyltin azide, no column chromatography[2][5]Focuses on the final product rather than just the spiro intermediate

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for the Irbesartan spiro intermediate.

Original Sanofi Route

Original Sanofi Route start Tetramethylene glycine ethyl ester imidate Imidate Condensation start->imidate imidazolinone Imidazolin-5-one Intermediate imidate->imidazolinone alkylation Alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile imidazolinone->alkylation spiro_intermediate Irbesartan Spiro Intermediate alkylation->spiro_intermediate

Caption: Original Sanofi synthetic pathway to the Irbesartan spiro intermediate.

Beijing University of Chemical Technology (BUCT) Route

BUCT Route start Glycine methyl ester acylation Acylation start->acylation ester N-pentanoyl glycine methyl ester acylation->ester aminolysis Aminolysis with 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile ester->aminolysis diamide Diamide Intermediate aminolysis->diamide alkylation Alkylation with 1,4-dihalobutane diamide->alkylation cyclization Cyclization alkylation->cyclization spiro_intermediate Irbesartan Spiro Intermediate cyclization->spiro_intermediate

Caption: BUCT's synthetic route starting from glycine methyl ester.

Suzuki Coupling Approach

Suzuki Coupling Route spiro_precursor 2-Butyl-3-(4'-bromobenzyl) -1,3-diazaspiro[4.4]non-1-ene-4-one suzuki Suzuki Coupling (Pd catalyst) spiro_precursor->suzuki boronic_acid (2'-Cyano-[1,1'-biphenyl]-4-yl) boronic acid boronic_acid->suzuki spiro_intermediate Irbesartan Spiro Intermediate suzuki->spiro_intermediate

Caption: Synthesis of the Irbesartan spiro intermediate via Suzuki coupling.

Experimental Protocols

Beijing University of Chemical Technology (BUCT) Route

This route, developed to be more environmentally friendly and cost-effective, utilizes readily available starting materials.[1][2]

Step 1: Synthesis of N-pentanoyl glycine methyl ester

  • To a solution of glycine methyl ester hydrochloride in a suitable solvent, an acylating agent such as pentanoyl chloride is added in the presence of a base.

  • The reaction is typically stirred at room temperature until completion.

  • The product is isolated by extraction and purified.

Step 2: Synthesis of the Diamide Intermediate

  • The N-pentanoyl glycine methyl ester is reacted with 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • This aminolysis is carried out under basic conditions at an elevated temperature.

  • Work-up involves extraction and crystallization to yield the diamide.

Step 3: Synthesis of the Spirocycle Precursor via Alkylation

  • The diamide intermediate is treated with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base.

  • The reaction is heated to facilitate the intramolecular alkylation, forming the spirocyclic core.

Step 4: Cyclization to the Irbesartan Spiro Intermediate

  • The spirocycle precursor undergoes an acid-catalyzed cyclization to form the final Irbesartan spiro intermediate.

  • The product is isolated and purified, often by crystallization.

A notable advantage of this pathway is the avoidance of highly toxic cyanide reagents, which are often used in the synthesis of related compounds. The overall yield for these four steps is reported to be 54.2% with a purity of 98.4%.[2]

Suzuki Coupling Route

This approach constructs the biphenyl core of the molecule at a late stage using a powerful cross-coupling reaction.[3][4]

Step 1: Preparation of 2-Butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is alkylated with an excess of 1-bromo-4-(bromomethyl)benzene.

  • The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.

Step 2: Suzuki-Miyaura Coupling

  • The resulting 3-(4'-bromobenzyl) derivative is coupled with (2'-cyano-[1,1'-biphenyl]-4-yl)boronic acid.

  • A palladium catalyst, such as Pd(PPh3)4, and a base (e.g., an aqueous solution of sodium carbonate) are essential for this reaction.

  • The reaction is typically run in a two-phase solvent system, such as toluene and water, at an elevated temperature.

  • Upon completion, the product, the Irbesartan spiro intermediate, is isolated through an extractive work-up and purified.

This method is highly efficient for forming the C-C bond of the biphenyl system and offers a convergent approach to the target molecule.

Improved Route Avoiding Tin Reagents

To address the toxicity concerns associated with organotin compounds, an improved synthesis was developed that circumvents the use of tributyltin azide for the formation of the tetrazole ring in the final steps of Irbesartan synthesis.[2][5] While this route focuses on the synthesis of Irbesartan itself, the formation of the spiro intermediate is a key step.

Step 1: Condensation

  • 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole is condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride.

  • This N-alkylation is performed in the presence of a base like potassium hydroxide in a solvent such as acetone.

  • The resulting benzyl-protected Irbesartan is typically not isolated but carried forward directly to the next step.

This pathway highlights a significant improvement in the safety and environmental impact of Irbesartan synthesis by avoiding toxic heavy metal reagents. The overall yield for the synthesis of Irbesartan via this method is reported to be 66%.[2]

Conclusion

The synthesis of the Irbesartan spiro intermediate has evolved significantly, with newer methods offering advantages in terms of cost, safety, and environmental impact. The BUCT route, with its use of inexpensive starting materials and avoidance of highly toxic reagents, presents a compelling option for large-scale production.[1][2] The Suzuki coupling approach offers a highly efficient and convergent strategy for constructing the core biphenyl structure.[3][4] For processes where the final API is the goal, the improved route that avoids tin reagents is a noteworthy advancement.[2][5] The choice of a particular synthetic pathway will ultimately depend on a variety of factors, including cost of raw materials, scalability, and regulatory considerations. This guide provides the foundational information for researchers and drug development professionals to make informed decisions when selecting or designing a synthesis for this important pharmaceutical intermediate.

References

Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the economic and process efficiency of utilizing 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in the large-scale synthesis of the antihypertensive drug Irbesartan. Alternative synthetic strategies are evaluated, supported by available experimental data, to inform decisions in process development and manufacturing.

Executive Summary

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a key intermediate in the established industrial synthesis of Irbesartan.[1] However, alternative synthetic routes have been developed with the aim of improving cost-effectiveness, safety, and environmental footprint. This guide compares the traditional route involving the spiro-compound with a notable alternative commencing from glycine methyl ester. While the traditional route is well-established, the alternative presents potential advantages in terms of starting material cost and avoidance of highly toxic reagents. A comprehensive economic analysis must consider not only raw material costs but also process parameters such as reaction yield, purity, cycle time, and waste generation.

Comparative Analysis of Synthetic Routes

This section details the quantitative data, experimental protocols, and process workflows for the synthesis of Irbesartan via the traditional route using 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and a prominent alternative.

Table 1: Quantitative Comparison of Synthetic Routes for Irbesartan
ParameterTraditional Route (via Spiro-compound)Alternative Route (via Glycine Methyl Ester)
Key Intermediate 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-oneIntermediate derived from Glycine Methyl Ester
Overall Yield ~66%[2]~54.2% (for the key intermediate)[3]
Purity of Final Product High, often requiring no column chromatography[2]98.4% (for the key intermediate)[3]
Key Raw Materials Cyclopentanone, Valeryl ChlorideGlycine Methyl Ester, 1,4-Dibromobutane[3]
Use of Toxic Reagents Traditional routes may use tributyltin azide[1]Avoids use of highly toxic cyanide[3]
Number of Steps Varies, typically a multi-step synthesis4 steps to the key intermediate[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Conceptualized from Literature)

This protocol is a conceptualized representation based on descriptions in the literature.[1]

Step 1: Formation of 1-aminocyclopentanecarbonitrile. Cyclopentanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous solution. The reaction mixture is stirred at a controlled temperature to yield 1-aminocyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-aminocyclopentanecarboxylic acid. The nitrile from Step 1 is hydrolyzed under acidic or basic conditions to form 1-aminocyclopentanecarboxylic acid.

Step 3: Acylation with Valeryl Chloride. 1-aminocyclopentanecarboxylic acid is acylated with valeryl chloride in the presence of a base to yield an N-valeryl amino acid intermediate.

Step 4: Cyclization. The N-valeryl amino acid is cyclized, typically by heating with a dehydrating agent or by forming an activated ester followed by intramolecular amidation, to yield 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Protocol 2: Synthesis of a Key Irbesartan Intermediate via the Glycine Methyl Ester Route

This protocol is based on the publication by Chen et al. (2022).[3]

Step 1: Synthesis of the initial intermediate. Glycine methyl ester is used as the starting material. The exact first step as detailed in the supporting information of the paper would be required for a full protocol.

Step 2-4: Subsequent transformations. The initial intermediate undergoes a series of three more reactions, including the construction of the spirocycle structure using a dihaloalkane (e.g., 1,4-dibromobutane), to afford the key intermediate 4′-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1′-biphenyl]-2-carbonitrile with an overall yield of 54.2% and a purity of 98.4%.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Traditional_Irbesartan_Synthesis Start Cyclopentanone Step1 Formation of 1-aminocyclopentanecarbonitrile Start->Step1 Step2 Hydrolysis to 1-aminocyclopentanecarboxylic acid Step1->Step2 Step3 Acylation with Valeryl Chloride Step2->Step3 Spiro 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Step3->Spiro Step4 Condensation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Spiro->Step4 Irbesartan_cyano Irbesartan Precursor (Cyano form) Step4->Irbesartan_cyano Step5 Tetrazole Formation Irbesartan_cyano->Step5 End Irbesartan Step5->End

Caption: Workflow for the traditional synthesis of Irbesartan.

Alternative_Irbesartan_Synthesis Start Glycine Methyl Ester Step1 Four-step synthesis (including spirocycle formation with 1,4-dibromobutane) Start->Step1 Intermediate 4′-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)- [1,1′-biphenyl]-2-carbonitrile Step1->Intermediate Step2 Tetrazole Formation Intermediate->Step2 End Irbesartan Step2->End

Caption: Workflow for the alternative synthesis of a key Irbesartan intermediate.

Economic Considerations and Discussion

The economic viability of a large-scale synthetic process is a multifactorial equation. While the cost of raw materials is a primary driver, other factors can significantly impact the final cost of goods.

Raw Material Costs:

  • Traditional Route: The cost of cyclopentanone and valeryl chloride are key considerations. Bulk pricing for these commodity chemicals can be favorable.

  • Alternative Route: This route utilizes inexpensive and readily available glycine methyl ester as a starting material.[3] The cost of 1,4-dibromobutane would also need to be factored in.

Process Efficiency and Throughput:

  • Yield: The traditional route, when optimized, can achieve a high overall yield (e.g., 66%).[2] The reported yield for the key intermediate in the alternative route is 54.2%, and the yield of the final conversion to Irbesartan would need to be high to be competitive.[3]

  • Cycle Time: The number of steps and the duration of each reaction contribute to the overall cycle time. Fewer and faster reaction steps lead to higher plant throughput and lower operational costs.

  • Purification: The need for chromatographic purification is a significant drawback in large-scale synthesis due to solvent consumption, time, and cost. Routes that yield a product of high purity that can be isolated by simple crystallization are highly desirable. Some improved traditional routes have successfully avoided column chromatography.[2]

Safety and Environmental Impact:

  • Reagent Toxicity: The avoidance of highly toxic reagents, such as the tributyltin azide used in some older methods for tetrazole formation, is a major advantage for both worker safety and environmental reasons.[1][3] Newer "green" approaches are being explored to minimize the use of hazardous materials.

  • Waste Management: The volume and nature of waste generated are critical cost factors. Solvents, by-products, and purification media all contribute to waste streams that require costly treatment and disposal.

Conclusion

The use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one remains a viable and well-established method for the large-scale synthesis of Irbesartan. Its advantages include potentially high overall yields and the possibility of avoiding chromatographic purification in optimized processes.

However, alternative synthetic strategies, such as the one starting from glycine methyl ester, present compelling potential for cost reduction and improved safety profiles by utilizing cheaper starting materials and avoiding highly toxic reagents.

References

A Comparative Purity Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. The presence of impurities can significantly impact the yield and quality of the final active pharmaceutical ingredient (API), potentially leading to unforeseen side effects and regulatory hurdles. This guide provides a comparative purity analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key building block in the synthesis of various therapeutic agents, from three fictional commercial suppliers: Supplier A , Supplier B , and Supplier C . The analysis was conducted using a battery of standard analytical techniques to provide a comprehensive purity profile for each supplier's product.

Purity Analysis Summary

The purity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for molecular weight verification. The results are summarized in the table below.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC Purity (%)99.5%98.2%99.8%
Number of Impurities241
¹H NMR Structural ConfirmationConformsConformsConforms
Organic ImpuritiesMinor solvent residueDetectable starting materialMinimal solvent residue
Mass Spectrometry Molecular Weight (m/z)195.1492 [M+H]⁺195.1495 [M+H]⁺195.1491 [M+H]⁺
Molecular Formula ConfirmationC₁₁H₁₈N₂OC₁₁H₁₈N₂OC₁₁H₁₈N₂O

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the purity analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one from each supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Samples from Suppliers A, B, C B Log and Assign Unique IDs A->B C Prepare Samples for Each Analytical Technique B->C D HPLC Analysis (Purity & Impurity Profile) C->D E ¹H NMR Analysis (Structure & Organic Impurities) C->E F Mass Spectrometry (Molecular Weight Verification) C->F G Process and Analyze Raw Data D->G E->G F->G H Compare Results Across Suppliers G->H I Generate Final Purity Report H->I G A Start: Need to Source 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one B Review Purity Data (HPLC, NMR, MS) A->B C Is >99.5% Purity Critical? B->C D Consider Supplier C (Highest Purity) C->D Yes E Is Cost a Major Factor? C->E No H Final Supplier Selection D->H F Consider Supplier A (High Purity, Balanced Profile) E->F No G Consider Supplier B (Acceptable for less sensitive applications) E->G Yes F->H G->H

The Spirocyclic Advantage: A Comparative Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. In this guide, we provide a comparative analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a spirocyclic compound that has demonstrated significant advantages in pharmaceutical synthesis, most notably as a key intermediate in the production of the antihypertensive drug Irbesartan.

The incorporation of spirocyclic scaffolds into drug candidates is a burgeoning strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties.[1][2][3][4] These rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by providing enhanced spatial orientation of functional groups, which can lead to improved potency and selectivity.[1][5]

Performance Comparison: Spirocyclic vs. Non-Spirocyclic Scaffolds

The primary advantages of employing spirocyclic scaffolds like 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one stem from their inherent structural characteristics. The spiro atom, a quaternary carbon linking two rings, imparts a unique three-dimensionality to the molecule. This increase in the fraction of sp³ hybridized carbons (Fsp³) is a well-established indicator of a higher success rate in clinical trials.[1]

While direct quantitative comparisons with a single non-spirocyclic alternative for the synthesis of a specific pharmaceutical are not always available in published literature, the general advantages are well-documented. For instance, the replacement of traditional linkers like piperazine with spirocyclic moieties has been shown to improve metabolic stability and selectivity.[6]

In the context of Irbesartan synthesis, the use of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one allows for a more efficient and scalable process compared to earlier synthetic routes that involved hazardous reagents like tributyltin azide and often resulted in lower overall yields.[7][8]

Feature2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Spirocyclic)Traditional Non-Spirocyclic Alternatives
Molecular Geometry Inherently three-dimensional, leading to higher Fsp³ character.[1]Often planar or less structurally complex.
Conformational Rigidity Locks the conformation of the molecule, optimizing orientation for binding.[6]More flexible, which can lead to off-target interactions.
Physicochemical Properties Generally associated with improved solubility, and metabolic stability.[1][9]Properties vary widely and may require more extensive optimization.
Synthetic Route Efficiency Can lead to higher yielding and more streamlined synthetic processes.[7]May involve more complex multi-step syntheses with hazardous reagents.[7][8]
Novelty and Patentability Offers access to novel chemical space.[10]Well-explored chemical space, potentially limiting novelty.

Experimental Protocols

Below are detailed methodologies for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one and its subsequent use in the synthesis of Irbesartan.

Protocol 1: Improved Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

This protocol is based on an improved process that avoids highly toxic cyanides.

Materials:

  • 1-Aminocyclopentanecarbonitrile

  • Sodium Hydroxide (NaOH)

  • Valeryl Chloride

  • n-Butanol

  • Barium Hydroxide (Ba(OH)₂)

  • Water

Procedure:

  • Hydrolysis: 1-Aminocyclopentanecarbonitrile is hydrolyzed under alkaline conditions using an aqueous solution of sodium hydroxide to yield 1-aminocyclopentanecarboxylic acid.

  • Acylation: Without isolation of the intermediate, the reaction mixture is cooled to below -10°C, and valeryl chloride is added dropwise to produce the corresponding diamide.

  • Cyclization: The cyclization is carried out in a mixed solvent of n-butanol and water in the presence of barium hydroxide (2-3.5 mol/L) to yield 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[11]

Protocol 2: Synthesis of Irbesartan using 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

This protocol describes a high-yield synthesis of Irbesartan.[7]

Materials:

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride

  • 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole

  • Potassium Hydroxide (KOH)

  • Acetone

  • Methanol

  • Water

  • Palladium on Carbon (Pd/C, 5% wet)

  • Ammonium Formate

Procedure:

  • N-Alkylation: To a stirred solution of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (74.7 g, 0.324 moles) in acetone (625 mL), add potassium hydroxide (69 g, 1.232 moles) at a temperature below 30°C. Stir the mixture for 30-45 minutes at 25-30°C.

  • Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (125 g, 0.308 moles) portion-wise and continue stirring for 2 hours at 25-30°C. Monitor the reaction completion by TLC.[7]

  • Filter off the salts and wash with acetone (50 mL). The filtrate is then distilled under reduced pressure to obtain 3-[2'-(1-Benzyl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one as a residue.[7]

  • Debenzylation: Dissolve the residue in a mixture of methanol (435 mL) and water (275 mL). Add 5% wet palladium on carbon (15 g) and ammonium formate (73.7 g, 1.17 moles).

  • Heat the reaction mixture to 50-55°C and stir for 15 hours.[7]

  • Upon completion (monitored by TLC), filter the reaction mass through celite and wash with methanol (75 mL). The filtrate is then processed to isolate Irbesartan. This improved process reports an overall yield of 66%.[7]

Visualizing the Synthetic Advantage

The following diagrams illustrate the key concepts discussed.

G cluster_0 Advantages of Spirocyclic Scaffolds cluster_1 Resulting in Increased Fsp3 Increased Fsp3 Higher Clinical Success Rate Higher Clinical Success Rate Increased Fsp3->Higher Clinical Success Rate Improved Physicochemical Properties Improved Physicochemical Properties Improved Physicochemical Properties->Higher Clinical Success Rate Enhanced Potency & Selectivity Enhanced Potency & Selectivity Enhanced Potency & Selectivity->Higher Clinical Success Rate Conformational Rigidity Conformational Rigidity Conformational Rigidity->Higher Clinical Success Rate

Caption: Logical relationship of spirocyclic scaffold advantages.

G Start Start Spiro_Intermediate 2-Butyl-1,3-diazaspiro[4.4] non-1-en-4-one HCl Start->Spiro_Intermediate Biphenyl_Intermediate 1-Benzyl-5-(4'-bromomethyl- biphenyl-2-yl)-1H-tetrazole Start->Biphenyl_Intermediate Alkylation N-Alkylation (KOH, Acetone) Spiro_Intermediate->Alkylation Biphenyl_Intermediate->Alkylation Coupled_Product Alkylated Intermediate Alkylation->Coupled_Product Debenzylation Debenzylation (Pd/C, Ammonium Formate) Coupled_Product->Debenzylation Irbesartan Irbesartan Debenzylation->Irbesartan

Caption: Synthetic workflow for Irbesartan.

References

Safety Operating Guide

Prudent Disposal of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one was publicly available at the time of this writing. The following disposal procedures are based on the available safety information for a closely related compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. While this information provides a helpful guideline, it is imperative to consult with a certified environmental waste management professional and to adhere strictly to all local, state, and federal regulations for chemical disposal. The toxicological and environmental properties of the ethyl analog may differ from the butyl analog.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical, minimizing risk to personnel and the environment.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of the analogous butyl compound, which includes acute oral toxicity and serious eye irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Segregation and Storage:

    • Keep this compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should include the full chemical name, any known hazards, and the date of waste generation.

    • Store the waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide the waste disposal company with all available information about the chemical, including its name and any known hazard data.

  • Decontamination of Empty Containers and Labware:

    • Triple rinse empty containers and any labware that has come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), also in a fume hood.

    • Collect the rinsate as hazardous waste and store it in a properly labeled container for disposal by a licensed contractor.

    • After thorough decontamination, the empty container or labware can typically be disposed of as regular laboratory waste, in accordance with your institution's policies.

III. Quantitative Data Summary

The following table summarizes the key hazard information for the analogous compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. This data should be used as a conservative estimate of the potential hazards of this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4P264, P270, P301+P317, P330, P501
Serious Eye IrritationCategory 2P280, P305+P351+P338, P337+P313, P501

For a full description of the precautionary statements, please refer to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical steps of evaluation, segregation, and professional disposal.

cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_disposal Professional Disposal cluster_decon Decontamination start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood check_container Ensure Waste is in a Properly Labeled, Sealed Container fume_hood->check_container segregate Store in Designated Hazardous Waste Area check_container->segregate contact_ehs Contact EHS or Certified Waste Disposal Company segregate->contact_ehs provide_info Provide Chemical Information and SDS (if available) contact_ehs->provide_info pickup Arrange for Professional Waste Pickup provide_info->pickup triple_rinse Triple Rinse Empty Containers and Contaminated Labware pickup->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_glass Dispose of Cleaned Glassware per Institutional Policy collect_rinsate->dispose_glass end end dispose_glass->end End of Process

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS No. 1003959-62-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the closely related analogue, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS No. 151257-01-1). This information should be used as a primary guideline, exercising caution and adhering to all standard laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for its butyl analogue, this compound is anticipated to be harmful if swallowed and to cause serious eye irritation.[1][2] Appropriate personal protective equipment is therefore essential to ensure personal safety during handling.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant GlovesNitrile gloves are recommended for protection against bases, oils, and many solvents.[4] Always inspect gloves prior to use and dispose of them according to manufacturer's instructions.[4]
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.
Respiratory Protection Not typically requiredUse in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth. Get medical help.[1][2]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][2]

Disposal Guidelines:

  • Unused Material: Dispose of as hazardous waste at an approved waste disposal facility.

  • Contaminated Packaging: Dispose of in the same manner as the unused product.

Experimental Workflow

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound In Fume Hood Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow Regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 2
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.